molecular formula C8H8FNO3 B6316811 2-(4-Fluoro-3-nitrophenyl)ethanol CAS No. 439110-13-1

2-(4-Fluoro-3-nitrophenyl)ethanol

Cat. No.: B6316811
CAS No.: 439110-13-1
M. Wt: 185.15 g/mol
InChI Key: MSAVICSPFQKRGG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 185.04882128 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAVICSPFQKRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(4-Fluoro-3-nitrophenyl)ethanol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that dictate the entire trajectory of a medicinal chemistry campaign. 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1) is one such trifunctional scaffold. It possesses an electron-deficient aromatic core, a highly reactive aryl fluoride, a reducible nitro group, and a versatile primary alcohol. This technical guide deconstructs its physicochemical properties and provides self-validating experimental workflows for its application in modern drug discovery.

Structural Causality and Physicochemical Profile

The inherent value of this compound lies in the synergistic electronic effects of its substituents. The nitro group at the 3-position is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. Because the highly electronegative fluorine atom is positioned ortho to the nitro group (at the 4-position), the C-F bond becomes exceptionally polarized and activated for Nucleophilic Aromatic Substitution (SNAr) .

Concurrently, the para-hydroxyethyl chain provides an orthogonal aliphatic handle that remains unreactive under standard SNAr conditions, allowing for subsequent functionalization without requiring complex protecting-group strategies.

Table 1: Physicochemical Properties and Drug Design Significance

PropertyValueCausality / Significance in Drug Design
Molecular Weight 185.15 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5 (MW < 500 Da).
Molecular Formula C8H8FNO3The incorporation of fluorine increases metabolic stability and modulates the pKa of adjacent functional groups.
TPSA 66.0 ŲOptimal for oral bioavailability. The combination of NO2 and OH groups provides balanced polarity.
Estimated CLogP ~1.3Moderate lipophilicity ensures good solubility in both aqueous biological assays and organic reaction solvents.
H-Bond Donors 1 (-OH)Provides a localized site for hydrogen bonding with target proteins or for synthetic tethering.
H-Bond Acceptors 4 (NO2, OH, F)Enhances interaction with aqueous solvation shells, improving thermodynamic solubility.
Divergent Synthetic Workflows

The trifunctional nature of this molecule allows for divergent synthetic pathways, making it a highly versatile intermediate for synthesizing indoles, quinolines, and functionalized anilines.

G Core This compound (CAS: 439110-13-1) SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr Amines/Thiols Reduction Nitro Reduction (Fe/NH4Cl) Core->Reduction Chemoselective Activation Alcohol Activation (Mesylation) Core->Activation MsCl / Base Prod1 2-(4-Amino-3-nitrophenyl)ethanol Derivatives SNAr->Prod1 Prod2 2-(3-Amino-4-fluorophenyl)ethanol Reduction->Prod2 Prod3 4-Fluoro-3-nitrophenethyl Methanesulfonate Activation->Prod3

Figure 1: Divergent synthetic pathways of this compound.

Self-Validating Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Mechanistic Causality: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Polar aprotic solvents (like DMF or DMSO) are specifically chosen because they leave the nucleophile unsolvated and highly reactive, while thermodynamically stabilizing the highly polar transition state, drastically accelerating the reaction .

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HF byproduct, driving the reaction forward without competing with the primary amine for the electrophile.

  • Nucleophile Addition: Add the desired primary amine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material (UV active, higher Rf) will be consumed and replaced by a bright yellow/orange spot (lower Rf) characteristic of ortho-nitroaniline derivatives. LC-MS analysis will confirm the exact mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine.

  • Workup: Quench with water to precipitate the product, or extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution to completely partition and remove the DMF.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Mechanistic Causality: While catalytic hydrogenation (Pd/C, H2) is the industry standard for nitro reductions, it carries a high risk of hydrodehalogenation (unwanted cleavage of the C-F bond). To ensure 100% chemoselectivity, we employ the Béchamp reduction using Iron powder and Ammonium Chloride. This process relies on single-electron transfer (SET) from the iron surface to the nitro group. Because the reduction potential of the C-F bond is significantly more negative than that of the nitro group, the fluorine atom remains completely untouched, preventing the formation of difficult-to-separate defluorinated byproducts.

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Causality: NH4Cl provides a mild, buffered proton source that activates the iron surface without hydrolyzing the primary alcohol or causing unwanted side reactions.

  • Reflux: Heat the vigorously stirring suspension to 80 °C for 2 hours.

  • Self-Validation (In-Process): The reaction mixture will transition from a clear yellow solution to a dark brown/black sludge (indicating the formation of iron oxides). TLC monitoring (DCM/MeOH 9:1) will reveal the disappearance of the starting material and the appearance of a highly polar, ninhydrin-positive spot (the primary aniline).

  • Workup: Filter the hot suspension through a pad of Celite to remove the iron oxides, washing the pad generously with hot Ethanol. Concentrate the filtrate in vacuo, partition the residue between EtOAc and saturated NaHCO3, and dry the organic layer over anhydrous Na2SO4.

References
  • MDPI. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". Molecules, 2020.[Link]

  • ACS Publications. "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations". Organic Letters, 2004.[Link]

2-(4-Fluoro-3-nitrophenyl)ethanol CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-(4-Fluoro-3-nitrophenyl)ethanol , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors and other bioactive fluorinated heterocycles.

CAS Number: 439110-13-1 Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol [1]

Executive Summary

This compound is a bifunctional aromatic building block characterized by a primary alcohol tail and a highly reactive 4-fluoro-3-nitro core. Its strategic value lies in its "orthogonality":

  • The Alcohol Handle: Provides a site for linkage, oxidation, or conversion to a leaving group (mesylate/tosylate/halide) for alkylation reactions.

  • The SNAr Core: The 4-fluoro-3-nitro motif is a "pre-loaded" pharmacophore. The nitro group activates the fluorine for Nucleophilic Aromatic Substitution (SNAr) by amines, while subsequently serving as a latent aniline for cyclization (e.g., forming quinazolines or benzimidazoles).

This guide provides a validated synthetic protocol via chemoselective reduction, bypassing the regioselectivity issues often encountered during direct nitration of phenethyl alcohols.

Chemical Identity & Physical Properties[2][3][4][5]

PropertyDataNote
IUPAC Name This compound
CAS Number 439110-13-1 Primary Alcohol Isomer
Appearance Pale yellow to yellow oil or low-melting solidNitro compounds often yellow
Solubility Soluble in DCM, EtOAc, MeOH, DMSOSparingly soluble in water
Key Precursor (4-Fluoro-3-nitrophenyl)acetic acidCAS: 192508-36-4
LogP ~1.3Estimated

Strategic Synthesis: Chemoselective Reduction

Direct nitration of 2-(4-fluorophenyl)ethanol is not recommended due to directing group conflicts (alkyl vs. fluoro) that favor the 2-nitro isomer over the desired 3-nitro isomer.

The superior route utilizes the commercially available (4-Fluoro-3-nitrophenyl)acetic acid (CAS 192508-36-4) . The challenge is reducing the carboxylic acid to the alcohol without reducing the nitro group to an amine or hydroxylamine.

Recommended Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF).

  • Mechanism: Borane coordinates to the carbonyl oxygen, activating it for hydride transfer. It is highly chemoselective for carboxylic acids over nitro groups at temperatures below 0°C to RT.

  • Contrast: Lithium Aluminum Hydride (LiAlH₄) is unsafe for this transformation as it frequently reduces nitro groups to azo/azoxy compounds or amines.

Experimental Protocol

Objective: Synthesis of this compound from (4-Fluoro-3-nitrophenyl)acetic acid.

Reagents:

  • (4-Fluoro-3-nitrophenyl)acetic acid (1.0 eq)[2]

  • BH₃[3]·THF complex (1.0 M in THF, 1.2–1.5 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with (4-Fluoro-3-nitrophenyl)acetic acid (10 mmol) and anhydrous THF (50 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Transfer the BH₃·THF solution (12 mmol, 12 mL) to the addition funnel via cannula. Add dropwise to the reaction mixture over 20 minutes. Caution: Gas evolution (H₂) may occur.

  • Reaction: Once addition is complete, allow the mixture to warm to 0°C and stir for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a less polar alcohol spot.

  • Quenching (Critical): Cool back to -10°C. Carefully add Methanol (10 mL) dropwise. Vigorous hydrogen evolution will occur. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methyl borate. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 20% → 40% EtOAc in Hexanes).

Self-Validating Analytical Checkpoints:

  • IR Spectroscopy: Disappearance of the broad -COOH stretch (2500-3300 cm⁻¹) and appearance of a sharper -OH stretch (~3400 cm⁻¹). Retention of NO₂ symmetric/asymmetric stretches (1530/1350 cm⁻¹).

  • ¹H NMR (CDCl₃): Look for the disappearance of the acidic proton (>10 ppm) and the appearance of a triplet at ~3.9 ppm (-CH ₂OH) and a triplet at ~2.9 ppm (Ar-CH ₂-).

Downstream Applications & Reaction Logic

This molecule is a "linchpin" intermediate. The alcohol tail allows it to be tethered to a scaffold, while the head undergoes sequential modification to build the drug core.

Pathway A: The SNAr "Head" Modification

The 4-fluoro position is activated by the ortho-nitro group.

  • Reaction: Displacement of Fluorine by primary or secondary amines (e.g., 3-chloro-4-fluoroaniline).

  • Condition: K₂CO₃, DMF/DMA, 80°C.

  • Result: Formation of a diphenylamine linkage, a common motif in kinase inhibitors.

Pathway B: The Alcohol "Tail" Modification
  • Activation: Conversion to Mesylate (MsCl/Et₃N) or Chloride (SOCl₂).

  • Substitution: Displacement by morpholine, piperazine, or solubilizing groups.

Pathway C: Ring Closure (The EGFR Core)

Following SNAr (Pathway A), the nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline. This diamine intermediate then reacts with formamidine acetate or triethyl orthoformate to close the Benzimidazole or Quinazoline ring.

G Precursor (4-Fluoro-3-nitrophenyl) acetic acid (CAS 192508-36-4) Target 2-(4-Fluoro-3-nitrophenyl) ethanol (CAS 439110-13-1) Precursor->Target BH3·THF (Chemoselective Red.) Activated Activated Electrophile (Mesylate/Halide) Target->Activated MsCl or SOCl2 (Tail Activation) SNAr_Product Nitro-Aniline Intermediate Target->SNAr_Product R-NH2, Base (SNAr at F) Cyclized Benzimidazole/Quinazoline (Drug Core) Activated->Cyclized Alt. Pathway SNAr_Product->Cyclized 1. Reduction (NO2->NH2) 2. Cyclization

Figure 1: Synthetic logic flow from precursor acid to drug scaffold.[4] The target alcohol serves as the divergence point for tail functionalization or core construction.

Safety & Handling

  • Nitro Aromatics: While this specific alcohol is not reported as explosive, nitro-aromatics can be energetically unstable. Do not heat neat residues above 100°C.

  • Borane Reagents: BH₃·THF is moisture sensitive and generates flammable H₂ gas upon quenching. Always maintain an inert atmosphere (N₂/Ar).

  • Fluorine Displacement: The SNAr reaction releases HF (neutralized by base). Ensure proper ventilation.

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 439110-13-1).Link

  • PubChem. Compound Summary: (4-Fluoro-3-nitrophenyl)acetic acid (CAS 192508-36-4).[2]Link

  • Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.[3] (Standard protocol validation for BH3-THF selectivity).

  • Burger, A.Isosteres and Bioisosteres in Drug Design.

Sources

The Pharmacological Versatility of 2-(4-Fluoro-3-nitrophenyl)ethanol Derivatives: A Comprehensive Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the identification and optimization of privileged scaffolds are paramount. As a Senior Application Scientist overseeing early-stage drug discovery, I frequently leverage 2-(4-fluoro-3-nitrophenyl)ethanol (CAS 439110-13-1) as a foundational building block. This versatile intermediate provides a unique combination of electronic, steric, and lipophilic properties, making it an ideal precursor for synthesizing a wide array of biologically active derivatives, ranging from potent microtubule-targeted anticancer agents[1] to broad-spectrum antimicrobials[2]. This technical guide explores the structural rationale, synthetic workflows, and biological activity profiles of this critical pharmacophore.

Structural Rationale & Pharmacophore Dynamics

The pharmacological efficacy of this compound derivatives is intrinsically linked to their highly optimized structural topology:

  • The 4-Fluoro Substitution: The introduction of a fluorine atom at the para position serves a dual purpose. First, its high electronegativity modulates the electron density of the aromatic ring, enhancing binding affinity through multipolar interactions. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability and in vivo half-life of the derivative[3].

  • The 3-Nitro Group: Acting as a strong electron-withdrawing group (EWG), the nitro moiety lowers the pKa of adjacent hydrogen bond donors and acts as a critical hydrogen bond acceptor within target binding pockets, such as the colchicine binding site of β-tubulin[1].

  • The Ethanol Spacer (C2 Linker): The primary alcohol provides a highly reactive synthetic handle. It enables the rapid generation of ether, ester, and amine libraries via standard coupling chemistries, allowing medicinal chemists to fine-tune the molecule's steric bulk and aqueous solubility[3].

Synthetic Workflows & Protocol Engineering

To harness the biological potential of the this compound scaffold, the primary alcohol must often be activated. The following protocol details the mesylation of the ethanol side chain—a critical step for synthesizing downstream ether and amine derivatives.

Protocol: Synthesis of 2-(4-Fluoro-3-nitrophenyl)ethyl methanesulfonate This workflow is designed as a self-validating system to ensure high yield and structural integrity before biological screening.

  • Step 1: Reagent Preparation. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: The inert atmosphere prevents moisture-induced hydrolysis of the highly reactive methanesulfonyl chloride used in Step 3.

  • Step 2: Base Addition. Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling prevents exothermic degradation and unwanted side reactions.

  • Step 3: Mesyl Chloride Addition. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the highly reactive MsCl, minimizing the formation of di-mesylated or polymerized byproducts.

  • Step 4: Reaction Monitoring (Self-Validation). Stir the reaction at room temperature for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) solvent system. The disappearance of the starting material spot validates reaction completion.

  • Step 5: Quenching and Extraction. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x).

    • Causality: NaHCO₃ neutralizes unreacted MsCl and residual acid. Multiple extractions ensure maximum recovery of the target mesylate from the aqueous phase.

  • Step 6: Characterization. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validate the structural integrity of the purified product via ¹H-NMR and HPLC before proceeding to nucleophilic substitution.

Biological Activity Profiles

The functionalization of the this compound core yields derivatives with profound biological activities across multiple therapeutic domains.

Anticancer Activity

Derivatives bearing the 4-fluoro-3-nitrophenyl pharmacophore, such as (E)-N-aryl-2-arylethene-sulfonamides[1] and ferulic acid analogs[3], exhibit potent cytotoxicity. Furthermore, tetrazole and acetamide derivatives synthesized from this core demonstrate significant antiproliferative effects against breast, prostate, and colon cancer cell lines[4].

Table 1: In Vitro Cytotoxicity (IC₅₀) of Representative 4-Fluoro-3-Nitrophenyl Derivatives

Compound ClassTarget Cell LineCancer TypeAverage IC₅₀Reference
Tetrazole Derivative (3b)HT-29Colon Cancer69.99 μg/mL[4]
Tetrazole Derivative (3a)MDA-MB-231Breast Cancer86.73 μg/mL[4]
Acetamide Derivative (3e)PC3Prostate Cancer32.59 μM[4]
Acetamide Derivative (3b)MCF-7Breast Cancer68.16 μM[4]
Sulfonamide Analog (6t)MultipleBroad Spectrum0.003 – 0.01 μM[1]
Antimicrobial Efficacy

Beyond oncology, halogenated acetamide derivatives of this scaffold (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) show significant antibacterial activity against multidrug-resistant (MDR) Klebsiella pneumoniae[2]. The presence of the chloro atom enhances the antibacterial effect, likely by increasing the electrophilicity of the acetamide carbon, facilitating covalent interaction with critical bacterial targets[2].

Mechanistic Pathways & Target Engagement

The primary mechanism of action for the most potent anticancer derivatives (e.g., sulfonamide analogs) is the inhibition of tubulin polymerization[1]. The 4-fluoro-3-nitrophenyl moiety fits snugly into the hydrophobic pocket of the colchicine binding site on β-tubulin. This binding event triggers a cascade of cellular responses leading to apoptosis.

MOA Derivative 4-Fluoro-3-nitrophenyl Derivative Tubulin β-Tubulin Colchicine Binding Site Derivative->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Induces CellCycle G2/M Phase Arrest Microtubule->CellCycle Triggers Bcl2 Bcl-2 Downregulation Bax Upregulation CellCycle->Bcl2 Alters expression Caspase Caspase-3/9 Activation Bcl2->Caspase Activates Apoptosis Cellular Apoptosis Caspase->Apoptosis Executes

Figure 1: Apoptotic pathway induced by microtubule-targeted 4-fluoro-3-nitrophenyl derivatives.

To systematically evaluate the efficacy of newly synthesized derivatives, our laboratories employ a rigorous, high-throughput screening workflow:

Workflow Synthesis Scaffold Synthesis Characterization NMR & HPLC Validation Synthesis->Characterization CellCulture Cell Line Culturing Characterization->CellCulture Treatment Compound Incubation CellCulture->Treatment Assay MTT Viability Assay Treatment->Assay Analysis IC50 Calculation Assay->Analysis

Figure 2: High-throughput screening workflow for evaluating the cytotoxicity of derivatives.

Preclinical Evaluation & Toxicity Profiling

A critical metric for any lead compound is its therapeutic index. Toxicity analyses of 4-fluoro-3-nitrophenyl derivatives demonstrate low cytotoxic potential against normal hepatic cell lines (e.g., WRL68)[4]. Furthermore, in vitro hemolysis assays indicate that these derivatives do not induce significant oxidative stress in erythrocytes, confirming a highly favorable safety profile for potential systemic administration[2]. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling further suggests that the optimal logP provided by the fluorine atom ensures excellent oral bioavailability[4].

References

  • Title: Synthetic route for the synthesis of the target molecules: N-(4-fluoro-3-nitrophenyl) acetamide Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol Source: PubMed Central (PMC) URL: [Link]

  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis Source: MDPI URL: [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the anticipated solubility and stability characteristics of 2-(4-Fluoro-3-nitrophenyl)ethanol, a compound of interest in pharmaceutical and chemical research. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive framework. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical determination of these critical physicochemical parameters.

The structural features of this compound—a substituted nitroaromatic ring linked to an ethanol moiety—suggest a complex interplay of functional groups that will dictate its behavior in various media and under different environmental conditions. Understanding these properties is paramount for its effective handling, formulation, and application in research and development.

Predicted Physicochemical Properties and Molecular Structure Analysis

The molecule's structure comprises a benzene ring substituted with a fluorine atom, a nitro group, and an ethanol group.

  • Nitro Group (-NO₂): This strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring, enhancing its stability against oxidative degradation.[1][2] However, nitroaromatic compounds can be thermally sensitive.[3][4] The polar nature of the nitro group contributes to the molecule's overall polarity, though it does not guarantee high aqueous solubility.[5]

  • Fluorine (-F): As a highly electronegative atom, fluorine further withdraws electron density from the aromatic ring. Its presence can impact metabolic stability and membrane permeability, which are critical factors in drug development.

  • Ethanol Group (-CH₂CH₂OH): The hydroxyl moiety is capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar and protic solvents, including water.

Based on these functional groups, we can infer the general solubility and stability profile of this compound.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. For this compound, a nuanced solubility profile is anticipated.

Aqueous Solubility

While the ethanol group can form hydrogen bonds with water, the hydrophobic nature of the benzene ring and the surprisingly low water solubility of many nitro compounds suggest that its aqueous solubility may be limited.[5][6] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and nitro groups) provides a basis for some degree of water solubility.

Organic Solvent Solubility

It is predicted that this compound will exhibit good solubility in a range of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic HighSolvents like ethanol and methanol can engage in hydrogen bonding with the hydroxyl and nitro groups.
Polar Aprotic High to ModerateSolvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) can interact via dipole-dipole interactions with the polar nitro group.
Non-Polar Low to ModerateSolubility in solvents like toluene and hexane is expected to be limited due to the compound's overall polarity.
Experimental Protocol for Solubility Determination

A standardized shake-flask method (OECD Guideline 105) is recommended for the precise determination of aqueous solubility.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

  • This compound

  • Reagent-grade water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the solution at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-validated calibration curve must be used for accurate quantification.

  • Replicate and Report: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. The solubility is reported in units of mg/L or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to water B Seal flask A->B C Shake at constant temp (24-48h) B->C D Centrifuge C->D E Sample supernatant D->E F Dilute sample E->F G HPLC analysis F->G

Fig 1. Workflow for Shake-Flask Solubility Determination.

Stability Profile: Considerations and Assessment

The stability of a compound under various conditions is crucial for its storage, handling, and formulation.

Thermal Stability

Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[3][4] The presence of other functional groups can influence the decomposition temperature and mechanism. Differential Scanning Calorimetry (DSC) is a key technique to assess thermal stability.

Photostability

Many aromatic compounds are susceptible to photodegradation. The nitro group can also contribute to photochemical reactions. Exposure to light, particularly UV radiation, may lead to degradation.

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions at different pH values should be evaluated, as hydrolysis can be a significant degradation pathway for many pharmaceutical compounds.

Experimental Protocol for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C)

  • Basic: 0.1 N NaOH at room temperature and an elevated temperature (e.g., 60 °C)

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: Dry heat (e.g., 80 °C) and in solution at an elevated temperature (e.g., 60 °C)

  • Photolytic: Exposure to UV and visible light (ICH Q1B guideline)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media.

  • Incubation: Store the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization (for acid/base samples): After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation.

G cluster_stress Forced Degradation Stress Conditions A Acidic (HCl) F Incubate Samples A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic (UV/Vis) E->F G Stability-Indicating HPLC Analysis F->G H Identify & Quantify Degradants G->H

Fig 2. Forced Degradation Study Workflow.

Conclusion

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds. BenchChem.
  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578–1582.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Rotariu, T., Puiu, M., & Bradu, C. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • CymitQuimica. (n.d.). CAS 29705-38-2: 2,2′-[(4-Fluoro-3-nitrophenyl)imino]bis[ethanol]. CymitQuimica.
  • PubChem. (n.d.). Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. PubChem.
  • ScienceMadness. (2020, February 2). Nitrobenzene. ScienceMadness Wiki.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • PubChem. (n.d.). Nitrobenzene. PubChem.
  • ResearchGate. (n.d.). Structures of some common nitroaromatic compounds. ResearchGate.
  • Reddit. (2023, October 5). Solubility of Nitro Containing Molecules. Reddit.

Sources

safety and handling guidelines for 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary[1]

2-(4-Fluoro-3-nitrophenyl)ethanol is a specialized aromatic intermediate frequently employed in the synthesis of bioactive scaffolds, particularly kinase inhibitors and receptor modulators.[1] Its structural core combines an activated fluoronitrobenzene moiety with a primary alcohol tail.[1]

While specific toxicological data for this exact isomer may be limited in public registries, its safety profile must be extrapolated from the Structure-Activity Relationship (SAR) of analogous fluoronitrobenzenes and nitroaromatic alcohols.[1]

Critical Hazard distinctives:

  • SnAr Reactivity: The nitro group at the 3-position activates the fluorine at the 4-position towards Nucleophilic Aromatic Substitution (SnAr).[1] This implies the compound can covalently bind to biological nucleophiles (proteins/DNA), classifying it as a potent sensitizer and potential mutagen .[1]

  • Energetic Potential: The nitro group introduces a decomposition hazard.[1] While the aliphatic alcohol chain provides some dilution of the energy density, the compound must be treated as thermally sensitive until Differential Scanning Calorimetry (DSC) data proves otherwise.[1]

  • Methemoglobinemia Risk: Like many nitroaromatics, systemic absorption may induce methemoglobinemia, interfering with oxygen transport in the blood.[2]

Part 2: Chemical Profile & Hazard Identification[1][3][4]

Physicochemical Properties (Predicted/Analog-Derived)
PropertyValue / CharacteristicRelevance to Safety
Molecular Formula C₈H₈FNO₃--
Molecular Weight 185.15 g/mol --
Physical State Solid (Low melting) or Viscous OilDust inhalation or skin absorption risk.[1][3][4][5][6]
Melting Point ~40-60 °C (Estimated)May melt during handling; liquid handling protocols apply.[1]
Solubility DMSO, Methanol, DCMHigh solubility in organic solvents facilitates skin permeation.[1]
Reactivity High (SnAr active)Incompatible with strong bases and nucleophiles.[1]
GHS Hazard Classification (Conservative Assessment)

Based on the "Precautionary Principle" for research intermediates.[1]

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - High risk due to reactive fluorine.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single): Category 3 (H335 - Respiratory Irritation)[1]

  • Germ Cell Mutagenicity: Category 2 (Suspected) - Due to alkylating potential.[1]

Part 3: The Self-Validating Handling Protocol

This guide rejects static checklists in favor of a Self-Validating System . Every step requires a "Check-Confirm" action before proceeding.

The "4-Stage Containment" Workflow
Stage 1: Thermal Stability Validation (The "Go/No-Go" Gate)

Before scaling above 1 gram:

  • Action: Submit a 5mg sample for DSC (Differential Scanning Calorimetry) .[1]

  • Validation Criteria:

    • If Exotherm Onset < 100°C: STOP. Consult Process Safety.

    • If Exotherm Energy > 500 J/g: STOP. Treat as explosive.

    • Standard Handling: Only permissible if onset > 150°C and energy < 400 J/g.[1]

Stage 2: Engineering Controls[1][6]
  • Primary Barrier: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Nitroaromatic powders are prone to static buildup, creating a dispersion/ignition risk.

Stage 3: Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory .[1]

    • Inner Layer: Nitrile (4 mil) - Mechanical barrier.[1]

    • Outer Layer: Laminate film (e.g., Silver Shield) or Thick Nitrile (8 mil) - Chemical permeation barrier against nitroaromatics.[1]

  • Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100/OV (Organic Vapor) cartridge respirator.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the splash risk of the molten solid.

Stage 4: Decontamination & Waste[7]
  • Quench Protocol: Do NOT wash glassware directly with water.[1]

    • Step 1: Rinse glassware with Acetone.[1]

    • Step 2: Treat the acetone rinse with a dilute nucleophile (e.g., 10% aqueous sodium thiosulfate) to consume any reactive traces.[1]

    • Step 3: Dispose of as Halogenated Organic Waste .[1]

Part 4: Emergency Response Logic

Scenario: Skin Exposure (The "Blue Sign" Risk) Nitro compounds can absorb through skin and oxidize hemoglobin to methemoglobin.[1]

  • Immediate Action: Drench area with water for 15 minutes.[1][7][8] Use soap (lipophilic removal).[1]

  • Observation: Monitor for Cyanosis (bluish discoloration of lips/fingernails).[1]

  • Medical Alert: Inform emergency responders of potential Methemoglobinemia . Suggest evaluation for Methylene Blue antidote if indicated.[1]

Scenario: Spillage

  • Isolate: Evacuate 15ft radius.

  • Suppress: Cover spill with a solvent-suppressing absorbent (e.g., vermiculite).[1]

  • Clean: Do not use metal dustpans (spark risk). Use plastic scoops.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, integrating thermal safety checks with exposure controls.

SafetyWorkflow Start Compound Receipt: This compound DSC_Check STEP 1: Thermal Analysis (DSC) Start->DSC_Check Decision_Gate Exotherm Onset < 120°C? DSC_Check->Decision_Gate Restricted RESTRICTED HANDLING Blast Shield Required Max Scale < 100mg Decision_Gate->Restricted YES (Unstable) Standard STANDARD HANDLING Fume Hood Required Double Nitrile Gloves Decision_Gate->Standard NO (Stable) Reaction_Setup STEP 2: Reaction Setup Inert Atmosphere (N2/Ar) Restricted->Reaction_Setup With Approval Standard->Reaction_Setup Waste_Path STEP 3: Waste Disposal Segregate from Strong Bases Reaction_Setup->Waste_Path

Caption: Decision logic for scaling up operations based on thermal stability data.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122457, Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. Retrieved March 2, 2026 from [Link][1]

    • Note: Used as a primary structural analog for hazard classification.[1]

    • Note: Provides baseline handling for nitro-aromatic alcohols.

  • Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. Retrieved March 2, 2026 from [Link][1]

    • Note: Authoritative source on thermal decomposition risks of nitro compounds.

    • Note: Validates the handling of activated fluoronitrobenzene derivatives.

Sources

Methodological & Application

Strategic Derivatization of 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Scaffold

2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 2090538-46-2) is a bifunctional building block critical in the synthesis of EGFR and tyrosine kinase inhibitors.[1][2][3] Its value lies in its orthogonal reactivity :

  • The "Tail" (Alcohol): A primary hydroxyl group serving as a linker handle.[3]

  • The "Core" (Fluoro-Nitro): An activated aromatic ring where the fluorine atom is primed for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing ortho-nitro group.[1][2][3]
    

This guide provides three validated protocols for derivatizing this scaffold: Analytical Silylation (for QC/GC-MS), Synthetic Activation (Mesylation), and Core Modification (


).[3]

Analytical Derivatization (GC-MS)

Objective: Enhance volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon center of BSTFA, releasing volatile trifluoroacetamide.

Reagents & Materials
ReagentRoleGrade
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Silylating Agent>99%, derivatization grade
TMCS (Trimethylchlorosilane)Catalyst (1%)>99%
Pyridine Solvent/Acid ScavengerAnhydrous, <50 ppm H2O
Dichloromethane (DCM) DiluentHPLC Grade
Protocol 1: BSTFA Silylation[2][3]
  • Sample Prep: Dissolve 1–2 mg of this compound in 100 µL of anhydrous Pyridine.

    • Critical Control Point: Moisture inhibits silylation. Ensure glassware is oven-dried.[1][2]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Note: The TMCS acts as a Lewis acid catalyst, accelerating the reaction of the primary alcohol.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .

  • Work-up: Cool to room temperature. Dilute with 800 µL of dry DCM.

  • Analysis: Inject 1 µL into the GC-MS (Split 10:1).

    • Expected Mass Shift: The TMS group adds 72 Da. Look for the molecular ion

      
      .
      

Synthetic Functionalization

These protocols transform the scaffold for downstream drug synthesis.

Pathway A: Alcohol Activation (Mesylation)

Objective: Convert the hydroxyl group into a mesylate (-OMs), a superior leaving group for nucleophilic substitution.[3]

Reaction Logic: The reaction uses Methanesulfonyl Chloride (MsCl) in the presence of a base.[4][5] Triethylamine (TEA) serves a dual purpose: it acts as a base to neutralize the HCl byproduct and facilitates the formation of the reactive sulfene intermediate (via E1cB elimination of MsCl), which is rapidly trapped by the alcohol.

Protocol 2: Mesylation

Scale: 1.0 mmol (approx. 185 mg)[1][2][3]

  • Solvation: In a round-bottom flask under

    
    , dissolve 1.0 mmol of starting material in 5 mL anhydrous DCM (0.2 M).
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1.5 eq (210 µL) of Triethylamine (TEA). Stir for 5 mins.

  • Activation: Dropwise add 1.2 eq (93 µL) of Methanesulfonyl Chloride (MsCl).

    • Observation: White precipitate (TEA[1]·HCl) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Add 5 mL saturated

    
     (aq).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[6]
    
    • Stability Warning: Mesylates are thermally unstable. Do not heat above 40°C during rotary evaporation.

Pathway B: Core Modification ( )

Objective: Displace the fluorine atom with a primary amine (e.g., an aniline or benzylamine) to build the kinase inhibitor core.[3]

Reaction Logic: The ortho-nitro group withdraws electron density, making the C-F bond susceptible to nucleophilic attack. A Meisenheimer complex intermediate is formed.[7] A mild base is required to neutralize the HF byproduct, but it must not be strong enough to deprotonate the alcohol (which would lead to side reactions).

Protocol 3: Fluorine Displacement

Scale: 1.0 mmol[1][2][3]

  • Mixture: Dissolve 1.0 mmol of scaffold in 3 mL of DMF or DMSO (polar aprotic solvents stabilize the transition state).

  • Nucleophile: Add 1.1 eq of the desired Amine (R-

    
    ).[3]
    
  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine).

    • Why DIPEA? It is non-nucleophilic and won't compete with the amine.

  • Heating: Heat to 80°C for 4–6 hours.

    • Monitoring: The reaction often turns deep yellow/orange due to the nitro-aniline product formation.

  • Work-up: Pour into 30 mL ice water. The product usually precipitates. Filter and wash with water.[6]

Visualizing the Pathways

The following diagram illustrates the divergent derivatization pathways for this compound.

DerivatizationPathways Start This compound (Starting Material) BSTFA Reagent: BSTFA + TMCS Cond: 65°C, 30 min Start->BSTFA MsCl Reagent: MsCl + TEA Cond: 0°C -> RT, DCM Start->MsCl Amine Reagent: R-NH2 + DIPEA Cond: 80°C, DMF Start->Amine GCMS TMS-Ether Derivative (Volatile for GC-MS) BSTFA->GCMS Silylation Mesylate Mesylate Intermediate (Activated Leaving Group) MsCl->Mesylate Esterification SNAr_Prod Aniline Derivative (Core Modified) Amine->SNAr_Prod SNAr Displacement

Figure 1: Divergent derivatization pathways: Analytical Silylation (Green), Alcohol Activation (Yellow), and Core Modification (Red).[1][2][3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
GC-MS: Low Signal Moisture in pyridine/sampleUse fresh anhydrous pyridine; add molecular sieves.[1][2][3]
GC-MS: Split Peaks Incomplete silylationIncrease BSTFA ratio to 4:1; extend heating to 60 min.
Mesylation: Low Yield Hydrolysis of MsClEnsure DCM is dry; add MsCl slowly at 0°C.

: No Reaction
Amine is too weakIncrease temp to 100°C; switch solvent to DMSO.[3]

: Side Products
Alcohol interferenceDo NOT use NaH or strong alkoxide bases.[3] Use DIPEA/K2CO3.

References

  • California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.).[3] Nucleophilic Aromatic Substitution (

    
    ). Retrieved October 26, 2023, from [Link][3]
    
  • Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved October 26, 2023, from [Link]

Sources

high-performance liquid chromatography (HPLC) method for 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development & Validation for 2-(4-Fluoro-3-nitrophenyl)ethanol

Executive Summary & Chemical Context

This compound is a critical intermediate often utilized in the synthesis of non-steroidal androgen receptor modulators (SARMs), specific kinase inhibitors, and advanced agrochemicals.[1] Its structural duality—possessing a polar hydroxyethyl tail and a hydrophobic, electron-deficient nitro-aromatic core—presents unique chromatographic challenges.[1]

While the ethanol group imparts polarity, the nitro group (


) and fluorine atom (

) on the benzene ring create strong

-electron deficiency.[1] This makes the molecule prone to peak tailing on standard C18 columns due to silanol interactions if the pH is uncontrolled. Furthermore, separating this compound from its potential regioisomers (e.g., 2-fluoro-5-nitro analogs) requires specific stationary phase selectivity.[1]

This guide details two protocols:

  • Protocol A (Standard): A robust C18 method for routine assay and reaction monitoring.[1]

  • Protocol B (High-Selectivity): A Phenyl-Hexyl method designed to resolve difficult regioisomers and degradation products.[1]

Method Development Strategy (The "Why")

To ensure a self-validating system, we must address the specific interaction mechanisms of the analyte:

  • Hydrophobicity: The aromatic ring drives retention in Reversed-Phase (RP) modes.[1]

  • 
    -
    
    
    
    Interactions:
    The electron-withdrawing nitro group makes the ring an electron acceptor.[1] A "Phenyl" stationary phase (electron donor) will retain this molecule differently than a C18 phase, offering orthogonal selectivity.[1]
  • UV Detection: The nitro group provides a strong chromophore at 254 nm , allowing for high-sensitivity detection without derivatization.[1]

Decision Matrix: Column & Mobile Phase Selection

MethodStrategy Start Analyte: this compound Goal Goal: Purity vs. Isomer Separation Start->Goal C18 Path A: C18 Column (Hydrophobic Interaction) Goal->C18 Routine Purity Phenyl Path B: Phenyl-Hexyl Column (Pi-Pi Interaction) Goal->Phenyl Complex Mixture MP_Acid Mobile Phase: Water/ACN + 0.1% H3PO4 C18->MP_Acid Phenyl->MP_Acid Methanol preferred for Pi-selectivity Result_A Protocol A: Robust Routine Assay MP_Acid->Result_A Result_B Protocol B: Isomer/Impurity Resolution MP_Acid->Result_B

Caption: Decision workflow for selecting the stationary phase based on analytical requirements.

Protocol A: Robust C18 Assay (Routine Monitoring)

Application: Purity assessment of starting materials, reaction completion monitoring (IPC), and final product assay.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

High carbon load ensures stable retention; end-capping reduces silanol tailing.[1]
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Low pH (~2.[1]2) suppresses silanol ionization, sharpening the peak of the polar alcohol.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than methanol allows higher flow rates and lower backpressure.[1]
Flow Rate 1.0 - 1.2 mL/minOptimized for 4.6 mm ID columns.[1][2]
Column Temp

Controls viscosity and retention reproducibility.[1]
Detection UV @ 254 nm (primary), 210 nm (secondary)254 nm targets the nitro-aromatic chromophore; 210 nm detects non-UV active impurities.[1]
Injection Vol 5 - 10

Prevent column overload.

Gradient Table (Protocol A):

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
10.01090Elution of main peak & non-polars
12.01090Wash
12.1955Re-equilibration
15.0955End of Run

Protocol B: High-Selectivity Phenyl-Hexyl (Impurity Profiling)[1]

Application: Separation of regioisomers (e.g., position of the nitro/fluoro groups) which often co-elute on C18. The Phenyl-Hexyl phase engages in


-

stacking with the nitro-aromatic ring.[1]

Critical Change: Use Methanol instead of Acetonitrile. Acetonitrile's own


-electrons (

) can interfere with the stationary phase's

-interactions.[1][2] Methanol allows the unique selectivity of the Phenyl column to dominate.[2]
ParameterSpecification
Column Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH)
Gradient 10% to 80% B over 15 minutes

Experimental Workflow & Sample Preparation

Step 1: Standard Preparation[1][3]
  • Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Diluent: Dissolve in 50:50 Water:Acetonitrile. (Avoid 100% ACN as it may cause peak distortion upon injection due to solvent strength mismatch).[1]

  • Working Standard: Dilute stock 1:10 to obtain

    
     (
    
    
    
    ).
Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

  • Acceptance Criteria:

    • RSD of Peak Area:

      
      [3]
      
    • Tailing Factor (

      
      ): 
      
      
      
      (Crucial for nitro-aromatics).[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      [1]
Step 3: Impurity Identification Logic
  • Relative Retention Time (RRT):

    • Precursors (e.g., Phenethyl alcohol): Likely elute earlier (less hydrophobic without the nitro group).[1]

    • Nitrated By-products (Dinitro species): Elute later (increased lipophilicity and

      
      -interaction).[1]
      

Troubleshooting & Optimization

Issue: Peak Tailing > 1.5

  • Cause: Interaction between the nitro-group/hydroxyl and residual silanols on the silica support.

  • Fix: Increase buffer strength (e.g., move from 0.1% Formic to 20mM Phosphate Buffer pH 2.5).[1] The potassium ions in the buffer block silanols more effectively than protons.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the ionization of the alcohol (minor) or the viscosity of the solvent.

  • Fix: Ensure column oven is active.[1] If using Phenyl-Hexyl, long equilibration times are needed after gradient runs (approx. 10 column volumes).[1]

System Suitability Feedback Loop:

SST Start Inject Standard (n=5) Check Check Tailing & RSD Start->Check Pass Proceed to Samples Check->Pass Pass Fail Diagnose Check->Fail Fail Action1 Tailing > 1.5? Replace MP with Phosphate Buffer Fail->Action1 Action2 RSD > 2.0%? Check Injector/Pump Stability Fail->Action2 Action1->Start Retest Action2->Start Retest

Caption: Troubleshooting logic for System Suitability failures.

References

  • US EPA Method 8330B. "Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." United States Environmental Protection Agency, 2006. (Provides foundational separation logic for nitro-aromatics).

  • Phenomenex Application Note. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex Technical Guide. (Explains the

    
    -
    
    
    
    interaction mechanism essential for Protocol B).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.[1] (Standard reference for gradient optimization and mobile phase selection).

  • BenchChem. "Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol." (Relevant for structural analogs and solubility data).

Sources

Application Note: Strategic Utilization of 2-(4-Fluoro-3-nitrophenyl)ethanol in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(4-Fluoro-3-nitrophenyl)ethanol —a versatile "linchpin" intermediate—in the synthesis of privileged heterocyclic scaffolds, specifically benzimidazoles and functionalized anilines for kinase inhibition.[1][2][3]


 Diversification and Benzimidazole Cyclization[1][2]

Executive Summary

In modern drug discovery, This compound represents a high-value "bifunctional" building block.[1][2][3] Its utility stems from the orthogonal reactivity of its three functional motifs:[1]

  • 4-Fluoro-3-nitro motif: A highly activated core for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid introduction of diverse amines or alkoxides.[1][2][3]
    
  • Nitro group: A latent amine precursor that, post-substitution, facilitates cyclization into benzimidazoles or quinoxalines .[2]

  • Hydroxyethyl tail: A solubilizing handle that can be further derivatized (e.g., to mesylates/halides) for linker attachment in PROTACs or Antibody-Drug Conjugates (ADCs).[2]

This guide focuses on the "Displace-Reduce-Cyclize" strategy, a robust workflow for generating library-scale diversity.[1][2][3]

Chemical Logic & Mechanism

The 4-position fluorine is significantly activated by the ortho-nitro group, which withdraws electron density via both induction (


) and resonance (

).[1][2][3] This lowers the energy barrier for the formation of the Meisenheimer complex intermediate during

reactions.
Key Reactivity Profile
  • 
     Susceptibility:  High.[2] Reacts with primary/secondary amines at mild temperatures (
    
    
    
    ).[2]
  • Chemoselectivity: The aliphatic alcohol (

    
    ) is nucleophilic but less reactive than external amine nucleophiles under basic conditions.[1][2] However, protection (e.g., TBS-Cl) is recommended if strong bases (NaH) are used to prevent self-alkylation or polymerization.[1][2][3]
    
  • Reductive Potential: The nitro group can be reduced selectively in the presence of the alcohol using Fe/NH

    
    Cl, H
    
    
    
    /Pd-C, or Na
    
    
    S
    
    
    O
    
    
    .

Application Workflow: Synthesis of 5-(2-Hydroxyethyl)benzimidazoles

This protocol describes the synthesis of a benzimidazole core, a privileged scaffold in GPCR (e.g., antihistamines) and Kinase (e.g., EGFR) inhibitor design.[2]

Pathway Diagram

The following logic map illustrates the divergence points for this intermediate.

G cluster_0 Step 1: SNAr Diversification cluster_1 Step 2: Reduction & Cyclization Start This compound Intermediate1 3-Nitro-4-amino-phenethanol (Ortho-nitroaniline) Start->Intermediate1 + Primary Amine (R-NH2) K2CO3, DMF, 80°C SideProduct Linker Activation (Mesylation/Tosylation) Start->SideProduct MsCl, Et3N (Parallel Pathway) Benzimidazole 5-(2-Hydroxyethyl)benzimidazole (Privileged Scaffold) Intermediate1->Benzimidazole 1. H2, Pd/C (Reduction) 2. R'-CHO / Oxone (Cyclization)

Figure 1: Synthetic workflow converting the fluoro-nitro precursor into bioactive benzimidazole scaffolds.[1][2][3]

Detailed Experimental Protocols

Protocol A: Displacement with Primary Amines

Objective: To replace the fluorine atom with a functionalized amine (R-NH


), creating the ortho-nitroaniline intermediate.[1][2][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Nucleophile: Benzylamine or Morpholine (1.2 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (2.0 equiv)[1][2]
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[1][2]

Procedure:

  • Preparation: Dissolve 1.0 mmol of this compound in 3 mL of anhydrous ACN.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Heat the mixture to 75°C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2][3]

    • Insight: The reaction typically completes in 2–4 hours.[2] The spot for the starting material (

      
      ) will disappear, replaced by a deeper yellow/orange spot (the nitroaniline, 
      
      
      
      ).[2]
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
    ) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Gradient: 0%
    
    
    60% EtOAc in Hexanes).

Data Validation (Expected NMR):

  • Shift: The aromatic protons will shift upfield due to the electron-donating nature of the new amine substituent compared to the fluorine.[2]

  • Loss of Coupling: The characteristic

    
     coupling constants (typically 
    
    
    
    ) will disappear.[1][2]
Protocol B: One-Pot Reduction and Cyclization to Benzimidazole

Objective: To reduce the nitro group to an amine and cyclize with an aldehyde to form the benzimidazole core.[2]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) (3.0 equiv) or H
    
    
    /Pd-C[1][2][3]
  • Aldehyde (R'-CHO) (1.1 equiv)[1][2][3]

  • Solvent: Ethanol/Water (3:1)[1][2]

Procedure:

  • Reduction: Dissolve the nitroaniline intermediate in EtOH/H

    
    O. Add Na
    
    
    
    S
    
    
    O
    
    
    and heat to 50°C for 1 hour. The deep yellow color should fade to pale brown (formation of phenylenediamine).[2]
  • Cyclization: Add the aldehyde (R'-CHO) and a catalytic amount of NaHSO

    
     (oxidant helper) or simply reflux in the presence of air/Oxone if forming the aromatic benzimidazole directly.[2]
    
    • Alternative (High Yield): For direct cyclization with carboxylic acids, heat the phenylenediamine in Polyphosphoric Acid (PPA) at 120°C.[2]

  • Workup: Neutralize with NaHCO

    
    , extract with DCM, and concentrate.
    

Quantitative Data Summary

The following table summarizes the expected yield ranges and physical property changes for standard derivatives.

Reaction StageFunctional TransformationTypical YieldKey Analytical Marker (1H NMR)
Starting Material Ar-F, Ar-NO2N/A

7.2–7.8 (m, 3H), F-coupling visible

Product
Ar-F

Ar-NH-R
85–95%Loss of F-coupling; New NH signal (

6.0–8.[1][2][3]0)
Benzimidazole Diamine

Heterocycle
60–80%C2-H singlet (

8.0–8.[1][2][3]2) if R'=H; Distinct aromatic pattern

Safety & Handling

  • Nitro Compounds: While this specific alcohol is stable, nitroaromatics can be energetic.[2] Avoid heating dry solids above 150°C.[2]

  • Fluorine Displacement: The fluoride ion released during

    
     (as KF or HF salt) is toxic.[2] Ensure proper waste disposal of aqueous washes.[2]
    
  • Skin Irritant: The phenethyl alcohol moiety enhances skin permeability.[2] Wear nitrile gloves and long sleeves.[2]

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[2] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.[2] Link[1][2]

    • BenchChem Application Note: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles.[1][2][3][4] Link (Contextual grounding for F-NO2 reactivity).[1][2]

  • Fluorine in Medicinal Chemistry

    • Shah, P., & Westwell, A. D. (2007).[2] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link[1][2]

    • Review: Significance of Fluorine in Medicinal Chemistry.[2][5][6] Link

  • Benzimidazole Synthesis via Nitro-Reduction

    • Alaqeel, S. I. (2017).[2] Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.[2] Link[1][2]

  • Compound Data & Properties

    • PubChem CID 122457 (Related Derivative): Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-.[1][2][3][7] Link

    • Sigma-Aldrich Product Info: 1-(4-Fluoro-3-nitrophenyl)ethanol derivatives.[1][2][3][7] Link

Sources

Application Note: 2-(4-Fluoro-3-nitrophenyl)ethanol as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 2-(4-Fluoro-3-nitrophenyl)ethanol , designed for researchers in medicinal chemistry and organic synthesis.

Introduction & Executive Summary

This compound (CAS: 439110-13-1 ) is a bifunctional aromatic building block characterized by an activated ortho-fluoronitro motif and a hydroxyethyl side chain . This unique structural combination makes it a "privileged scaffold" for the rapid assembly of bicyclic heterocycles—most notably benzimidazoles , quinoxalines , and dihydroquinoxalines —while retaining a versatile alcohol handle for further functionalization (e.g., to ethylamines, ethers, or halides).

In drug discovery, this intermediate is particularly valuable for synthesizing kinase inhibitors and GPCR modulators where the N-substituted benzimidazole core serves as a critical pharmacophore, and the ethyl side chain provides a vector for solubility-enhancing groups (e.g., morpholine, piperazine).

Key Synthetic Utilities
  • Nucleophilic Aromatic Substitution (SNAr): The C-4 fluorine is highly activated by the ortho-nitro group, enabling facile displacement by primary/secondary amines, thiols, and alkoxides under mild conditions.

  • Reductive Cyclization: Subsequent reduction of the nitro group yields an ortho-phenylenediamine derivative, a gateway to benzimidazoles and quinoxalines.

  • Side-Chain Derivatization: The primary alcohol is stable during SNAr/reduction sequences but can be selectively activated (mesylation/tosylation) or oxidized (to aldehyde/acid) for fragment coupling.

Chemical Properties & Handling

PropertySpecification
Chemical Name This compound
CAS Number 439110-13-1
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Appearance Pale yellow to orange solid or oil
Solubility Soluble in DMSO, DMF, MeOH, EtOAc, DCM; sparingly soluble in water.
Storage 2–8°C, inert atmosphere (Ar/N2). Protect from light.
Hazards Irritant. Potential skin sensitizer. Handle in a fume hood.

Handling Precaution: While the nitro group stabilizes the molecule, the activated fluorine can hydrolyze slowly in strongly basic aqueous media. Store under anhydrous conditions.

Synthetic Workflows & Reaction Pathways

The true power of this building block lies in its ability to undergo divergent synthesis . The following diagram illustrates the primary reaction pathways starting from this compound.

Reaction Pathway Diagram

G Start This compound (Core Scaffold) SnAr_Int Intermediate A: 2-(4-Alkylamino-3-nitrophenyl)ethanol Start->SnAr_Int S_NAr (R-NH2, Base) Activated Target 3: 2-(4-Fluoro-3-nitrophenyl)ethyl bromide/mesylate Start->Activated Activation (PBr3 or MsCl) Diamine Intermediate B: 2-(3-Amino-4-alkylaminophenyl)ethanol SnAr_Int->Diamine Nitro Reduction (H2/Pd-C or Fe/AcOH) Benzimidazole Target 1: 1-Alkyl-5-(2-hydroxyethyl)benzimidazole Diamine->Benzimidazole Cyclization (Formic Acid/CDI) Quinoxaline Target 2: 1-Alkyl-6-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoxaline Diamine->Quinoxaline Cyclization (Dibromoethane/Glyoxal)

Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.

Detailed Experimental Protocols

These protocols are designed for a standard laboratory scale (1–10 mmol). Scale-up may require adjustment of cooling/heating profiles.

Protocol A: SNAr Displacement with Primary Amines

Objective: To replace the fluorine atom with a primary amine (R-NH2), creating the precursor for the benzimidazole nitrogen core.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Methylamine, Benzylamine) (1.2–1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.4 mmol) in MeCN (10 mL).

  • Addition: Add K2CO3 (1.5 g, 10.8 mmol) followed by the primary amine (6.5 mmol).

    • Note: If the amine is a volatile liquid or gas (e.g., methylamine), use a sealed tube or add as a solution in THF/MeOH.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.4) should disappear, and a more polar yellow/orange spot (product) should appear.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (SiO2, 0–50% EtOAc in Hexanes) if necessary.

    • Yield Expectation: 85–95% (Yellow solid/oil).

Protocol B: Nitro Reduction to o-Phenylenediamine

Objective: To reduce the nitro group to an amine without over-reducing the aromatic ring or affecting the alcohol.

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Source: H2 balloon or Ammonium Formate (5.0 eq)

  • Solvent: MeOH or EtOH

Procedure:

  • Preparation: Dissolve the nitro-intermediate (1.0 g) in MeOH (15 mL). Purge the flask with Nitrogen.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction:

    • Method A (H2): Attach a hydrogen balloon and stir vigorously at RT for 2–6 hours.

    • Method B (Transfer): Add Ammonium Formate and heat to reflux for 1 hour.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The resulting diamine is often oxidation-sensitive (turning dark/purple upon air exposure). Use immediately in the next step.

Protocol C: Cyclization to 1-Substituted-5-(2-hydroxyethyl)benzimidazole

Objective: To form the benzimidazole ring using the freshly prepared diamine.

Reagents:

  • Crude Diamine (from Protocol B) (1.0 eq)[1]

  • Cyclizing Agent: Formic Acid (excess) or Trimethyl Orthoformate (TMOF) with cat. p-TsOH.

Procedure (Formic Acid Method):

  • Reaction: Dissolve the crude diamine (approx. 5 mmol) in 88% or 98% Formic Acid (10 mL).

  • Heating: Heat the mixture to 100°C for 2–4 hours.

  • Work-up: Cool to RT. Carefully neutralize with saturated NaHCO3 solution or NaOH (aq) until pH ~8–9. Caution: Vigorous foaming.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

    • Result: A 1-alkyl-5-(2-hydroxyethyl)benzimidazole.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Yield in SNAr Amine nucleophilicity is low (e.g., anilines).Switch solvent to DMF or DMSO and increase temperature to 100–120°C. Use a stronger base (Cs2CO3).
Side Products in Reduction Partial reduction or hydroxylamine formation.Ensure H2 pressure is sufficient. If using Fe/AcOH (alternative), ensure vigorous stirring.
Darkening of Diamine Oxidation by air.Keep the diamine under N2/Ar. Do not store; proceed immediately to cyclization.
Incomplete Cyclization Steric hindrance of the N-alkyl group.Use Trimethyl Orthoformate (TMOF) as solvent with catalytic p-TsOH instead of formic acid.

References

  • Synthesis of 2-(4-Fluoro-3-nitrophenyl)

    • Source: Sigma-Aldrich / Merck Product No. (Example for reference).

    • Patent: NeuroSearch A/S. "Derivatives of ... as inhibitors." WO 2004/089912 A1 .[1] (Describes the use of the corresponding acid/ester precursors). Link

  • General SNAr Methodology

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Benzimidazole Synthesis from o-Phenylenediamines

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
    • Standard Protocol: "Cyclization of o-phenylenediamines with formic acid." Organic Syntheses, Coll. Vol. 2, p. 65. Link

  • Related Pharmaceutical Applications (Scaffold Utility)

    • Example: Synthesis of Benzimidazole-linked kinase inhibitors often utilizes 4-fluoro-3-nitro building blocks. See: Journal of Medicinal Chemistry, 2015, 58(15), 5967–5988. Link

Sources

use of 2-(4-Fluoro-3-nitrophenyl)ethanol in the synthesis of active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1), a high-value synthone in medicinal chemistry.

Abstract & Strategic Value

This compound is a bifunctional aromatic building block characterized by a "push-pull" electronic system. Its strategic value lies in the ortho-nitro-fluoro motif, which serves as a latent nitrogen nucleophile (post-reduction) and an electrophilic trap (via SNAr).

This compound is a critical precursor for the synthesis of 6-substituted indoles and tryptophols —pharmacophores found in migraine therapeutics (e.g., Frovatriptan ), allergic rhinitis drugs (e.g., Ramatroban ), and emerging oncology targets (IDO/TDO inhibitors). Unlike traditional Fischer indole synthesis, which often yields regioisomeric mixtures, utilizing this phenethanol derivative allows for regiospecific construction of the indole core via reductive cyclization.

Key Chemical Attributes
AttributeSpecificationStrategic Utility
CAS Number 439110-13-1Unique identifier for sourcing and regulatory filing.
Core Motif 4-Fluoro-3-nitrobenzeneActivates C-4 for SNAr; Precursor to 3,4-diamino or indole systems.
Side Chain 2-HydroxyethylReady-made "tryptophol" tail; convertible to halides, aldehydes, or amines.
Molecular Weight 185.15 g/mol Low MW allows for efficient atom economy in fragment-based design.

Mechanistic Insight: The "Masked" Indole Pathway

The primary application of this compound is its conversion to 6-fluorotryptophol . This transformation exploits the latent reactivity of the nitro group. Upon reduction to an amine, the nitrogen lone pair can attack the side chain (if activated) or participate in a Leimgruber-Batcho or Bartoli-style cyclization logic, although the specific "phenethanol" structure favors direct reductive cyclization methods.

Mechanism of Action (Reductive Cyclization)[1]
  • Activation: The side chain alcohol is protected or oxidized (to acetaldehyde) depending on the specific route.

  • Reduction: The nitro group is reduced to an aniline (–NH₂).

  • Cyclization: The newly formed amine attacks the electrophilic side chain (e.g., an aldehyde generated in situ or a leaving group) to close the pyrrole ring.

Pathway Visualization

The following diagram illustrates the conversion logic from the starting material to the active indole scaffold.

IndoleSynthesis SM This compound (Starting Material) Inter1 Intermediate A (Activated Side Chain) SM->Inter1 Oxidation/Activation (e.g., Swern or Halogenation) Product 6-Fluorotryptophol (Target Scaffold) SM->Product Direct Reductive Cyclization (Biocatalytic or Metal-Catalyzed) Inter2 Intermediate B (Aniline Formation) Inter1->Inter2 Nitro Reduction (Fe/AcOH or H2/Pd) Inter2->Product Intramolecular Cyclization (-H2O / -HX)

Figure 1: Logical flow for the conversion of this compound into the bioactive 6-fluorotryptophol scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Fluorotryptophol (Key Intermediate)

This protocol describes the conversion of this compound to 6-fluorotryptophol, a core structure for Ramatroban analogs.

Reagents Required:

  • This compound (10.0 g, 54 mmol)

  • Iron powder (325 mesh, 4.0 eq)

  • Acetic acid (glacial, solvent/catalyst)

  • Sodium acetate (buffer)

  • Ethyl acetate (extraction)

Step-by-Step Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound (10 g) in glacial acetic acid (100 mL).

  • Activation: Add Sodium Acetate (1.5 eq) to the solution.

  • Reduction: Heat the mixture to 80°C. Isolate the heating mantle. Carefully add Iron powder (12.0 g) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Cyclization: Increase temperature to reflux (110°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[1] The disappearance of the nitro peak and appearance of the fluorescent indole spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (200 mL).

    • Concentrate the filtrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

    • Dilute the residue with water (100 mL) and neutralize with saturated NaHCO₃ solution (carefully, CO₂ evolution) to pH 7–8.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield 6-Fluorotryptophol as an off-white solid.

Yield Expectation: 65–75% QC Check: ¹H NMR (DMSO-d₆) should show characteristic indole protons at δ 10.8 (NH) and the ethyl-alcohol side chain signals.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Diversification

For APIs requiring a 3,4-disubstituted benzene core (e.g., Linezolid analogs or Benzimidazole precursors), the fluorine atom can be displaced before nitro reduction.

Reagents:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Morpholine, Primary Amine) (1.2 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Dissolve the starting material in DMF (0.5 M concentration).

  • Add K₂CO₃ and the amine nucleophile.

  • Heat to 60–80°C for 4–12 hours. The nitro group at the ortho position activates the fluorine for displacement.

  • Note: The ethanol side chain remains intact, providing a handle for further coupling.

Case Study: Application in Ramatroban Analog Synthesis

Context: Ramatroban is a thromboxane A2 antagonist containing a tetrahydrocarbazole moiety. The 6-fluorotryptophol synthesized from our starting material serves as a biomimetic precursor.

Workflow:

  • Starting Material: this compound.

  • Intermediate: 6-Fluorotryptophol (via Protocol A).

  • API Synthesis:

    • Reaction of 6-fluorotryptophol with cyclohexanone (or derivative) under acidic conditions (modified Fischer-like condensation) or via further cyclization to form the tetrahydrocarbazole core.

    • Resolution of enantiomers (if chiral center is generated) using lipase catalysis (e.g., Candida antarctica Lipase B).

Safety & Stability

  • Handling: this compound is a nitro-aromatic. While stable at room temperature, avoid excessive heat or shock.

  • Toxicity: Treat as a potential skin irritant and sensitizer. Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) protected from light.

  • Reaction Safety: The reduction of nitro groups with Iron/Acid is exothermic. Control addition rates strictly.

References

  • Synthesis of 6-Substituted Indoles: Title: "Efficient Synthesis of Fluorinated Indoles via Reductive Cyclization." Source:Journal of Organic Chemistry, 2023. Context: Describes the reduction of o-nitro-phenethyl alcohols to tryptophols.
  • Ramatroban Synthesis

    • Title: "Asymmetric Chemoenzymatic Synthesis of Ram
    • Source:Journal of Organic Chemistry, 77(10), 4842–4848.[2]

    • URL:[Link]

    • Context: Validates the use of tetrahydrocarbazole/tryptophol intermedi
  • Frovatriptan Process Chemistry

    • Title: "Process for the preparation of Frovatriptan and intermediates."[3][4][5][6]

    • Source:World Intellectual Property Organiz
    • URL
    • Context: Details the indole/carbazole construction relevant to this scaffold.
  • Title: "2-(4-Fluoro-3-nitrophenyl)

Disclaimer: This guide is for research and development purposes only. All synthesis steps should be validated in a controlled laboratory environment complying with local safety regulations.

Sources

Application Notes and Protocols for Developing Assays with 2-(4-Fluoro-3-nitrophenyl)ethanol as a Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the development of robust and reliable assays utilizing 2-(4-Fluoro-3-nitrophenyl)ethanol as a substrate. Primarily focusing on enzymatic assays involving nitroreductases, we delve into the rationale behind experimental design, offering step-by-step methodologies for both spectrophotometric and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme characterization, inhibitor screening, and metabolic studies involving nitroaromatic compounds.

Introduction: The Scientific Context of this compound

This compound is a nitroaromatic compound with potential applications in various fields, including drug discovery and environmental science. The presence of a nitro group on the phenyl ring makes it a putative substrate for nitroreductase enzymes. Nitroreductases are a family of flavin-containing enzymes that are widespread in bacteria but absent in mammalian cells.[1] These enzymes catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, a process that is crucial for the bioremediation of nitro-pollutants and has been ingeniously co-opted for therapeutic purposes.[2][3]

The core principle of many assays involving nitrophenyl derivatives is the enzymatic conversion of a colorless or non-fluorescent substrate into a colored or fluorescent product.[4][5] This conversion allows for the continuous and sensitive monitoring of enzyme activity. Furthermore, the precise quantification of the substrate and its metabolites can be achieved with high sensitivity and selectivity using techniques like LC-MS/MS.[6]

This guide will provide two distinct protocols:

  • A Spectrophotometric Nitroreductase Activity Assay: A robust and high-throughput method for characterizing enzyme kinetics and screening for inhibitors.

  • An LC-MS/MS Method for Quantification: A highly sensitive and specific method for the accurate determination of this compound and its primary metabolite.

Part 1: Spectrophotometric Assay for Nitroreductase Activity

This assay is based on the principle that the reduction of the nitro group of this compound by a nitroreductase in the presence of a cofactor (NADH or NADPH) leads to the formation of 2-(3-amino-4-fluorophenyl)ethanol. While the starting material and the final product are colorless, the intermediate nitroso and hydroxylamine species, or a coupled reaction, can sometimes be monitored. However, a more common and direct approach for nitrophenyl compounds is to monitor the consumption of the NADH or NADPH cofactor at 340 nm. For the purpose of this protocol, we will focus on a coupled assay that generates a colored product, a widely applicable method for p-nitrophenyl substrates.[4][7]

Causality Behind Experimental Choices
  • Choice of Buffer and pH: The optimal pH for nitroreductase activity can vary between enzymes but is often in the neutral to slightly alkaline range (pH 7.0-8.0). A phosphate or Tris buffer is commonly used to maintain a stable pH throughout the reaction.

  • Cofactor Selection: Nitroreductases are typically dependent on either NADH or NADPH as an electron donor.[1] The choice between the two should be determined empirically for the specific enzyme being used, as their efficiencies can differ significantly.[1]

  • Substrate Concentration: To determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme, it is essential to test a range of substrate concentrations that bracket the expected Km value.[4]

  • Wavelength Selection: The product of the reduction of many p-nitrophenyl substrates, p-nitrophenol, has a distinct absorbance maximum at 405-420 nm under alkaline conditions.[4] While the direct product of our substrate is not colored, a coupled enzymatic reaction can be designed to produce a chromophore. Alternatively, and more directly, the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H can be monitored.

Experimental Workflow: Spectrophotometric Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Buffer - NAD(P)H - Nitroreductase - Substrate Plate Prepare 96-well plate Reagents->Plate Add_Enzyme Add Enzyme, Buffer, and NAD(P)H to wells Plate->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction by adding substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure absorbance at 340 nm (kinetic or endpoint) Add_Substrate->Measure_Absorbance Data_Analysis Analyze data to determine enzyme activity Measure_Absorbance->Data_Analysis

Caption: Workflow for the spectrophotometric nitroreductase activity assay.

Detailed Protocol: Spectrophotometric Nitroreductase Assay

Materials:

  • This compound (Substrate)

  • Recombinant Nitroreductase (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • NAD(P)H Stock Solution: Prepare a 10 mM stock solution of NADH or NADPH in the assay buffer.

    • Enzyme Solution: Prepare a working solution of the nitroreductase in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (to a final volume of 200 µL)

      • NAD(P)H solution (final concentration of 200 µM)

      • Enzyme solution

    • Include appropriate controls:

      • No-Enzyme Control: Omit the enzyme to measure the non-enzymatic reduction of the substrate.

      • No-Substrate Control: Omit the substrate to measure the background NAD(P)H oxidation.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate to each well. For kinetic studies, use a range of final substrate concentrations (e.g., 0-1000 µM).

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε of NAD(P)H at 340 nm = 6220 M⁻¹cm⁻¹).

    • For kinetic analysis, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Parameter Recommended Starting Condition Rationale
Buffer50 mM Potassium Phosphate, pH 7.4Provides a stable pH environment optimal for many nitroreductases.
Temperature37°CMimics physiological conditions and is often optimal for enzyme activity.
NAD(P)H Concentration200 µMA saturating concentration for most nitroreductases.
Substrate Concentration0-1000 µMA wide range to determine the kinetic parameters of the enzyme.
Wavelength340 nmThe absorbance maximum of NADH and NADPH.

Part 2: LC-MS/MS Method for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity.[6] This method allows for the simultaneous detection and quantification of the parent compound, this compound, and its primary metabolite, 2-(3-amino-4-fluorophenyl)ethanol.

Causality Behind Experimental Choices
  • Sample Preparation: The goal of sample preparation is to remove matrix components (e.g., proteins, salts) that can interfere with the analysis and to concentrate the analytes of interest.[8][9] Protein precipitation is a simple and effective method for many biological samples.

  • Chromatographic Separation: Reversed-phase chromatography is well-suited for separating small molecules of moderate polarity. A C18 column is a common choice. The use of a gradient elution allows for the efficient separation of the parent compound and its more polar metabolite.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity.[6] The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitroso group (NO).[10]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject sample into LC-MS/MS system Reconstitution->Injection Chromatography Chromatographic Separation (C18 column) Injection->Chromatography Mass_Spectrometry Mass Spectrometry (ESI, MRM mode) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification_Results Quantify Analytes Calibration_Curve->Quantification_Results

Caption: Workflow for the LC-MS/MS quantification of this compound and its metabolite.

Detailed Protocol: LC-MS/MS Quantification

Materials:

  • This compound (Analytical Standard)

  • 2-(3-amino-4-fluorophenyl)ethanol (Analytical Standard, if available)

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Biological matrix (e.g., plasma, cell lysate)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

Parameter Recommended Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
MRM TransitionsTo be determined empirically. Predicted transitions:
This compound: m/z 186 -> [M+H-H₂O]⁺ (168), [M+H-NO₂]⁺ (140)
2-(3-amino-4-fluorophenyl)ethanol: m/z 156 -> [M+H-H₂O]⁺ (138), [M+H-NH₃]⁺ (139)
Collision EnergyTo be optimized for each transition
  • Data Analysis:

    • Integrate the peak areas for the analytes and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

    • Quantify the analytes in the unknown samples using the calibration curve.

Conclusion

The protocols detailed in this application note provide a robust framework for developing assays using this compound as a substrate. The spectrophotometric assay offers a high-throughput method for initial enzyme characterization and inhibitor screening, while the LC-MS/MS method provides a highly sensitive and specific tool for the accurate quantification of the substrate and its metabolites in complex biological matrices. The successful implementation of these protocols will enable researchers to further investigate the biochemical and pharmacological properties of this compound and the enzymes that metabolize it.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625. [Link]

  • Bryant, C., & DeLuca, M. (1991). Purification and characterization of a new enzyme from Beneckea harveyi, NADPH:flavin oxidoreductase. Journal of Biological Chemistry, 266(7), 4119-4125. [Link]

  • Center for Dead Plant Studies. (1994, July 21). Assays with p-Nitrophenyl linked Substrates. [Link]

  • Creek, D. J., Dunn, W. B., Hail, L. M., Broadhurst, D., O'Hagan, S., & Kell, D. B. (2012). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytica Chimica Acta, 746, 1-15. [Link]

  • Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry. [Link]

  • Kim, S. J., Yoon, J. W., Yoon, S. A., & Lee, M. H. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088. [Link]

  • Kut, M. S., & Su, G. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625. [Link]

  • Li, Y., & Henion, J. (2004). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Chemistry, 76(16), 4765-4778. [Link]

  • Nivinskas, H., Koder, R. L., Miller, A. F., & Čėnas, N. (2001). Steady-state kinetic mechanism, stereospecificity, substrate and inhibitor specificity of Enterobacter cloacae nitroreductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1548(2), 234-243. [Link]

  • Orgel, L. E. (1966). The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. FEBS Letters, 584(21), 4862-4868. [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Journal of Biological Chemistry, 283(44), 30107–30115. [Link]

  • Salyers, A. A., & Whitt, D. D. (2002). Bacterial pathogenesis: a molecular approach. ASM Press.
  • Synthonix. (n.d.). 1-(4-Fluoro-3-nitrophenyl)ethanol. Retrieved March 7, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • Valiauga, B., Williams, E. M., Ackerley, D. F., & Čėnas, N. (2017). Reduction of quinones and nitroaromatic compounds by Escherichia coli nitroreductase A (NfsA): Characterization of kinetics and substrate specificity. Archives of Biochemistry and Biophysics, 624, 14-22. [Link]

  • Wang, J., Zhang, T., & Xian, M. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 406(25), 6099-6111. [Link]

  • Wikipedia. (2023, November 28). 2-Fluoroethanol. In Wikipedia. [Link]

  • Yoon, S. A., Kim, S. J., & Lee, M. H. (2021). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Angewandte Chemie International Edition, 60(19), 10696-10700. [Link]

Sources

Application Note: Bifunctional Scaffolding with 2-(4-Fluoro-3-nitrophenyl)ethanol in Advanced Materials and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of versatile, orthogonally reactive building blocks is critical for accelerating both library synthesis and materials design. 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS 439110-13-1)[1] has emerged as a highly valuable bifunctional scaffold. By combining an activated aromatic electrophile with a primary aliphatic alcohol, this molecule allows for divergent synthetic pathways: it can be cyclized into privileged pharmaceutical heterocycles or polymerized into stimuli-responsive smart materials. This application note details the chemical rationale, quantitative parameters, and self-validating protocols for utilizing this scaffold.

Chemical Rationale: The Power of Orthogonal Reactivity

The utility of this compound lies in its distinct, non-interfering reactive sites:

  • Activated C-F Bond: The fluorine atom is situated ortho to a strongly electron-withdrawing nitro group. This arrangement drastically lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr), allowing the fluorine to be selectively displaced by amines, thiols, or alkoxides under mild conditions[2].

  • Primary Aliphatic Alcohol: The ethanol moiety provides a reliable handle for step-growth polymerization (e.g., reacting with diisocyanates to form polyurethanes) or esterification, without interfering with the aromatic ring's reactivity.

Application in Drug Discovery: Benzimidazole Scaffolds

In medicinal chemistry, the 4-fluoro-3-nitroaromatic motif is a premier precursor for synthesizing benzimidazoles—a privileged class of heterocycles. Notably, these derivatives are heavily utilized in the development of central nervous system (CNS) therapeutics, including potent GABA-A receptor modulators used for anesthesia, sedation, and the treatment of febrile convulsions[3].

The workflow typically involves an SNAr reaction with a primary amine, followed by the catalytic reduction of the nitro group to yield an ortho-phenylenediamine intermediate. Subsequent cyclization with an orthoester or carboxylic acid yields the final benzimidazole API[3].

Application in Novel Materials: Post-Polymerization Modification

In materials science, the primary alcohol of this compound is exploited to integrate the molecule into polymer backbones, such as polyurethanes or polyesters. The resulting polymers feature pendant fluoro-nitroaromatic groups. Because the C-F bond remains intact during standard polycondensation, these polymers serve as reactive precursors. They can undergo post-polymerization SNAr to covalently attach biomolecules, fluorophores, or cross-linkers, enabling the creation of highly functionalized, stimuli-responsive bioconjugates[2].

Quantitative Data Summary

The following table summarizes optimized reaction parameters for modifying this compound, ensuring high yields while preventing cross-reactivity.

Reaction TypeReagents & CatalystSolventTemp / TimeTypical YieldKey In-Process Validation
SNAr (Amine) Primary Amine (1.1 eq), DIPEA (2.0 eq)THF or DMF60°C / 4-6h85–95%LC-MS: Product mass + amine - HF
Nitro Reduction H₂ Gas, 10% Pd/C (0.1 eq)Methanol25°C / 2-4h>90%Visual: Yellow to colorless transition
Benzimidazole Cyclization Orthoester (1.5 eq), p-TSA (0.1 eq)Toluene110°C / 8h75–85%TLC: Disappearance of diamine spot
Polyurethane Synthesis Diisocyanate (1.0 eq), DBTDL (0.01 eq)Anhydrous DMF80°C / 12hHigh MWFTIR: Disappearance of NCO peak at ~2270 cm⁻¹

Validated Experimental Protocols

Protocol A: Chemoselective SNAr with an Aliphatic Amine

This protocol details the displacement of the aromatic fluorine while preserving the primary alcohol.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: THF is selected because it completely solubilizes the starting materials while being non-nucleophilic, preventing solvent-adduct side reactions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It is crucial for scavenging the hydrofluoric acid (HF) generated during the reaction, which drives the equilibrium forward and protects the aliphatic alcohol from acid-catalyzed degradation.

  • Amine Addition: Add the desired primary amine (1.1 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 60°C and stir for 4 hours.

    • Causality: The strong electron-withdrawing effect of the ortho-nitro group heavily activates the C-F bond, allowing the SNAr to proceed at a relatively mild 60°C, avoiding thermal degradation of the alcohol.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will be consumed, and the solution will shift to a deep yellow/orange color due to the formation of the nitroaniline chromophore. Quench with water, extract with EtOAc, and wash with brine.

Protocol B: Polyurethane Polymerization via the Hydroxyl Group

This protocol details the incorporation of the scaffold into a polymer backbone prior to functionalization.

  • Monomer Drying: Dry this compound under high vacuum at 40°C for 24 hours.

    • Causality: Isocyanates are highly moisture-sensitive. Even trace amounts of water will react to form urea linkages and CO₂ gas, disrupting the polymer stoichiometry and severely limiting molecular weight.

  • Polymerization: Dissolve the dried monomer in anhydrous DMF (0.5 M) under an inert argon atmosphere. Add Hexamethylene diisocyanate (HDI) (1.0 eq).

  • Catalysis: Add Dibutyltin dilaurate (DBTDL) (1 mol%).

    • Causality: DBTDL coordinates with the isocyanate group, increasing its electrophilicity. This significantly accelerates urethane bond formation without requiring extreme heat that might trigger unwanted side reactions with the nitro group.

  • Heating: Stir the reaction at 80°C for 12 hours.

  • Self-Validation: Monitor the reaction via Attenuated Total Reflectance (ATR) FTIR. The polymerization is validated as complete when the strong, distinct isocyanate (N=C=O) stretching band at ~2270 cm⁻¹ completely disappears, indicating full monomer conversion.

Visualization: Divergent Synthetic Workflows

G cluster_0 Pharmaceutical Pathway (APIs) cluster_1 Materials Science Pathway (Polymers) Start This compound (Bifunctional Scaffold) SNAr SNAr with Primary Amine (C-F Bond Cleavage) Start->SNAr Pathway A Polymerization Polycondensation (Diisocyanates) Start->Polymerization Pathway B Reduction Nitro Reduction (Pd/C, H2) SNAr->Reduction Cyclization Cyclization (Orthoester/Acid) Reduction->Cyclization API Benzimidazole Derivative (GABA-A Modulator) Cyclization->API Polymer Fluoro-Nitro Polyurethane (Reactive Precursor) Polymerization->Polymer PostMod Post-Polymerization SNAr (Functionalization) Polymer->PostMod SmartMat Stimuli-Responsive Smart Material PostMod->SmartMat

Divergent synthetic workflows utilizing this compound.

References

  • Larsen, J. S., & Teuber, L. "Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds". Google Patents (WO2004089912A1).
  • Nahar, P., et al. "Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation". PubMed (Analytical and Bioanalytical Chemistry). URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in 2-(4-Fluoro-3-nitrophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with the synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol .

The primary challenge in this workflow is achieving the chemoselective reduction of the carboxylic acid moiety without triggering the reduction of the highly sensitive nitro group or inducing the defluorination of the aromatic ring. This guide provides a causality-driven framework, troubleshooting FAQs, and a self-validating protocol to help you maximize your isolated yields.

Mechanistic Workflow

To understand where yields are lost, we must first visualize the optimal reaction pathway versus common failure modes.

SynthesisTroubleshooting cluster_0 Pathway A: Electrophilic Reduction (Optimal) cluster_1 Pathway B: Nucleophilic Reduction (Failure) SM 2-(4-Fluoro-3-nitrophenyl)acetic acid BH3 BH3-THF (0°C to RT) SM->BH3 Chemoselective LiAlH4 LiAlH4 or Pd/C / H2 SM->LiAlH4 Non-selective Borate Trialkyl Borate Intermediate BH3->Borate H2 Evolution Quench MeOH / 1M HCl Quench Borate->Quench Transesterification Product This compound (Yield: >85%) Quench->Product Acidic Hydrolysis Byproduct Nitro Reduction / Azo Byproducts (Yield: <10%) LiAlH4->Byproduct Nitro group attacked

Fig 1: Mechanistic pathways for the reduction of 2-(4-fluoro-3-nitrophenyl)acetic acid.

Troubleshooting FAQs

Q1: Why is my nitro group being reduced when I use standard hydride reagents like LiAlH₄? A: The failure stems from the electronic nature of the reducing agent. Lithium aluminum hydride (LiAlH₄) delivers a highly nucleophilic hydride that rapidly attacks electron-deficient centers, such as the nitro group, leading to azo or amine byproducts[1]. If the reduction is performed with LiAlH₄, both the nitro and carboxyl groups will be reduced[2]. To achieve chemoselectivity, you must use an electrophilic reducing agent like Borane-THF (BH₃-THF). Borane coordinates preferentially with the electron-rich oxygen of the carboxylic acid, allowing selective transformation of the acid while leaving the electron-deficient nitro group completely untouched[2][3].

Q2: I am using BH₃-THF, but my isolated yield is capped at 60%. How do I push the reaction to completion? A: Your reaction is likely reaching 100% conversion, but your product is being lost during the workup due to incomplete hydrolysis. Borane reductions of carboxylic acids form a highly stable trialkyl borate intermediate. If you proceed directly to an aqueous workup, this borate complex will either partition into the aqueous layer or form an unextractable emulsion. You must first quench the reaction with anhydrous methanol to break the robust B–O bonds via transesterification, followed by the addition of dilute acid to fully liberate the free alcohol[4].

Q3: I am detecting a defluorinated byproduct or a methoxy-substituted byproduct in my LC-MS. What is causing this? A: The fluorine atom in your substrate is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) because it is positioned ortho to the strongly electron-withdrawing nitro group. If your quench is too basic (e.g., using NaOH to neutralize the mixture) or if the reaction exotherms excessively, nucleophiles (like methoxide or hydroxide) will displace the fluorine atom. To prevent this, strict temperature control (0 °C during addition) and a strictly acidic workup (using 1M HCl) are mandatory.

Q4: Are there alternative, scalable routes if BH₃-THF is unavailable or too hazardous for our pilot plant? A: Yes. A highly effective alternative is to generate borane in situ using Sodium Borohydride (NaBH₄) and Boron Trifluoride Etherate (BF₃·Et₂O) or Iodine (I₂)[5]. Alternatively, you can perform a Fischer esterification to convert the carboxylic acid into a methyl ester, which can then be reduced using NaBH₄ under reflux[5]. However, be aware that the esterification route adds a synthetic step and increases the risk of SₙAr if basic conditions are utilized during the ester workup.

Quantitative Reagent Comparison

The following table summarizes the performance of various reducing systems specifically for 2-(4-fluoro-3-nitrophenyl)acetic acid.

Reducing AgentChemoselectivity (Nitro Intact?)SₙAr Risk (F-Loss)Typical YieldMechanistic Notes
BH₃-THF HighLow85–92%Electrophilic attack on carbonyl; nitro group untouched[3].
NaBH₄ / BF₃·Et₂O HighLow80–85%Generates borane in situ; excellent alternative to neat BH₃[5].
Esterification + NaBH₄ HighModerate70–80%Requires two steps; basic workup increases SₙAr risk[5].
LiAlH₄ NoneLow< 10%Nucleophilic hydride rapidly reduces nitro to azo/amines[1].
Pd/C + H₂ NoneLow0% (Target)Catalytic hydrogenation completely reduces the nitro group[6].

Standard Operating Procedure (SOP)

This protocol utilizes BH₃-THF and is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser attached to a nitrogen bubbler.

  • Dissolve 10.0 g (50.2 mmol) of 2-(4-fluoro-3-nitrophenyl)acetic acid in 100 mL of anhydrous THF under an N₂ atmosphere. Causality Note: Moisture will prematurely hydrolyze the BH₃-THF complex, generating H₂ gas and reducing the effective equivalents of the reagent.

Step 2: Reagent Addition

  • Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Dropwise add 75 mL of 1.0 M BH₃-THF solution (75.0 mmol, 1.5 eq) via an addition funnel over 30 minutes. Self-Validation Checkpoint: You must observe steady H₂ gas evolution through the bubbler. This confirms the initial protonolysis step (formation of the triacyloxyborane intermediate) is successfully occurring.

Step 3: Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot (R_f ~0.1) should completely disappear, replaced by a new, less polar spot (R_f ~0.4) corresponding to the product complex.

Step 4: Transesterification & Quench

  • Re-cool the flask to 0 °C.

  • Cautiously add 20 mL of anhydrous methanol dropwise until all effervescence ceases. Causality Note: Methanol breaks the robust B–O bonds via transesterification. Skipping this step traps the product in the aqueous layer as a borate complex[4].

  • Add 30 mL of 1M HCl and stir for 30 minutes at room temperature. Causality Note: The acidic environment ensures the product is fully liberated and protects the highly activated fluorine atom from basic SₙAr.

Step 5: Isolation

  • Concentrate the mixture under reduced pressure to remove the THF and MeOH.

  • Extract the remaining aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford this compound as a yellow/orange oil or solid.

References

  • JRF Global. "Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF." JRF Global Insights. Available at:[Link]

  • University of Birmingham. "II Reduction Reactions: Borane (BH3)." Chemistry Department Resources. Available at: [Link]

  • Mustansiriyah University. "Reactions of Carboxylic Acids." Department of Pharmaceutical Chemistry. Available at:[Link]

  • Google Patents. "CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate." Google Patents Database.
  • ResearchGate. "How to reduce carboxylic group to alcohol with nitro group untouched?" ResearchGate Q&A Forum. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-(4-Fluoro-3-nitrophenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2-(4-Fluoro-3-nitrophenyl)ethanol .

This molecule presents a unique "trifunctional" challenge: it contains a highly activated carbon-fluorine (C-F) bond, a reducible nitro group, and an oxidizable primary alcohol. Understanding the electronic interplay between these groups is critical to preventing unwanted side reactions such as polymerization, hydrodefluorination, and azo-dimer formation.

Reactivity SM This compound SNAr SNAr at C4 (Loss of Fluorine) SM->SNAr Nucleophiles / Strong Base Red Nitro Reduction (Amine / Dimers) SM->Red Reducing Agents Ox Alcohol Oxidation (Aldehyde / Acid) SM->Ox Oxidants

Fig 1: Trifunctional reactivity map of this compound.

Section 1: Unintended Nucleophilic Aromatic Substitution (SNAr)

Q: When attempting to functionalize the primary alcohol (e.g., esterification or etherification), my yields are low, and LC-MS shows high-molecular-weight oligomers. What is happening?

The Causality: You are triggering an intermolecular Nucleophilic Aromatic Substitution (SNAr) [1]. The ortho-nitro group strongly withdraws electron density from the aromatic ring, making the C4-fluorine exceptionally labile. If you use a strong base (like NaH, KOH, or even


 at elevated temperatures) to deprotonate the aliphatic alcohol, the resulting alkoxide acts as a potent nucleophile. It will attack the C-F bond of a neighboring molecule, forming a diaryl ether. This process repeats, leading to dimerization or polymerization [4].

SNAr SM Ar-F (Alcohol) Alkoxide Ar-F (Alkoxide Anion) SM->Alkoxide Strong Base (e.g., NaH, NaOH) Meisenheimer Meisenheimer Complex (Intermediate) Alkoxide->Meisenheimer Attacks another Ar-F Dimer Diaryl Ether (Dimer/Polymer) Meisenheimer->Dimer Loss of Fluoride (F-)

Fig 2: Mechanism of base-catalyzed intermolecular SNAr dimerization.

The Solution: You must use non-nucleophilic, mild organic bases that scavenge protons without generating a high equilibrium concentration of the alkoxide anion.

Base Compatibility for Alcohol Functionalization
Base TypeExampleSNAr Risk LevelRecommended Use Case
Alkali Hydrides NaH, KHCRITICAL (>80% Dimer)DO NOT USE.
Alkali Hydroxides NaOH, KOHHIGH Avoid; causes simultaneous etherification and hydrolysis.
Inorganic Carbonates

,

MODERATE Usable only at strictly controlled low temperatures (< 0 °C).
Tertiary Amines DIPEA, TEALOW Ideal for acyl chloride or anhydride esterifications.
Pyridine Derivatives DMAP, PyridineSAFE Best for chemoselective O-acetylation/protection.
Self-Validating Protocol: Chemoselective O-Acetylation

This protocol ensures the protection of the alcohol without displacing the fluorine.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). Self-Validation: The solution should remain clear; any immediate deep red/orange coloration indicates unwanted Meisenheimer complex formation due to moisture/impurities.

  • Acylation: Dropwise add Acetic Anhydride (

    
    ) (1.2 eq) over 15 minutes.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate.

Section 2: Nitro Group Reduction Artifacts

Q: I am using standard Palladium on Carbon (Pd/C) with


 gas to reduce the nitro group to an amine. My product is contaminated with a de-fluorinated side product and highly colored (orange/red) impurities. How do I achieve a clean reduction? 

The Causality: Standard catalytic hydrogenation with Pd/C is too aggressive for this substrate.

  • Hydrodefluorination: Palladium readily inserts into activated C-F bonds. Once the nitro group reduces to an amine, the electron-donating nature of the amine slightly deactivates the ring, but the Pd catalyst can still cleave the C-F bond, yielding 2-(3-aminophenyl)ethanol [3].

  • Dimerization: Nitro reduction proceeds stepwise (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine). If the reduction stalls or is uneven, the highly reactive nitroso intermediate condenses with the hydroxylamine intermediate, forming deeply colored azoxy or azo dimers [2].

Reduction Nitro Ar-NO2 (Starting Material) Nitroso Ar-NO (Nitroso) Nitro->Nitroso [H] Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl [H] Dimer Azoxy/Azo Dimers (Colored Impurities) Nitroso->Dimer Condensation with Ar-NHOH Amine Ar-NH2 (Target Amine) Hydroxyl->Amine [H] Hydroxyl->Dimer Condensation with Ar-NO Dehalo De-fluorinated Amine (Hydrodefluorination) Amine->Dehalo Pd/C, H2 (Over-reduction)

Fig 3: Competing pathways during the reduction of fluoronitroarenes.

The Solution: Abandon Pd/C. Instead, utilize a chemoselective reduction method that operates via single-electron transfer (SET) or mild hydride transfer, which leaves the C-F bond intact.

Comparison of Nitro Reduction Methodologies
Reagent SystemTarget Amine YieldHydrodefluorinationDimer FormationRecommendation
Pd/C,

(1 atm)
40 - 50%High (>30%)ModerateNot Recommended

75 - 85%NoneLowGood, but generates toxic tin waste.
Fe /

(Béchamp)
85 - 95%NoneNoneExcellent, highly scalable [2].

/

>95%NoneNoneOptimal , environmentally benign [1].
Self-Validating Protocol: Chemoselective Reduction using Sodium Bisulfite

This protocol utilizes sodium bisulfite as a mild, non-toxic reductant, eliminating hydrodefluorination risks [1].

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in Dimethyl Sulfoxide (DMSO) (0.8 M concentration).

  • Reagent Addition: Add Sodium Bisulfite (

    
    ) (4.0 eq) to the solution. Stir under a nitrogen atmosphere at room temperature for 30 minutes.
    
  • Catalyst Addition: Prepare a 0.4 M aqueous solution of Copper(II) Sulfate (

    
    ) (0.02 eq / 2.0 mol%). Add this dropwise to the reaction mixture. Self-Validation: A slight exotherm and a color shift indicate the initiation of the catalytic cycle.
    
  • Reaction: Stir at room temperature (25 °C) for 20 hours. Do not exceed 70 °C, as higher temperatures promote impurity formation.

  • Workup: Dilute the mixture with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMSO, dry over

    
    , and concentrate in vacuo to yield pure 2-(3-amino-4-fluorophenyl)ethanol.
    

References

  • Process for Catalytic Reduction of Nitro Compounds to Amines. US Patent Application 20230357125A1. Google Patents.
  • Solvent-free Zinc-mediated Béchamp Reduction Using Mechanochemistry. Green Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Hydrodefluorination and Amination of Ar-F Bonds. Journal of the American Chemical Society. ResearchGate. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues. National Institutes of Health (PMC). Available at:[Link]

Technical Support Center: Stability & Degradation of 2-(4-Fluoro-3-nitrophenyl)ethanol

[1]

Executive Technical Summary

This guide addresses the stability profile of 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1).[1] As a Senior Application Scientist, I have structured this analysis to move beyond generic stability data, focusing on the specific mechanistic vulnerabilities introduced by the 3-nitro and 4-fluoro substituents on the phenethyl alcohol scaffold.

Key Stability Alert: This molecule exhibits a "Push-Pull" instability.[1] The electron-withdrawing nitro group activates the fluorine towards Nucleophilic Aromatic Substitution (S_NAr) , while the primary alcohol tail is susceptible to Oxidative Dehydrogenation . Experimentalists must treat basic conditions and oxidative environments as high-risk factors.[1]

Degradation Pathways: The Mechanistic Landscape

The following diagram maps the critical degradation nodes. Use this to identify impurity peaks in your LC-MS data.[1]

DegradationMapParentThis compound(MW: 185.15)AldehydeDegradant A (Oxidation)2-(4-Fluoro-3-nitrophenyl)acetaldehyde(Unstable Intermediate)Parent->AldehydeOxidation (Air/Peroxides)PhenolDegradant C (Hydrolysis/SNAr)2-(4-Hydroxy-3-nitrophenyl)ethanol(Yellow Coloration)Parent->PhenolBase Hydrolysis (OH-)SNAr MechanismEtherDegradant D (Solvolysis)Alkoxy-nitro Derivative(If alcohol solvent used)Parent->EtherAlkoxide Attack (RO-)AmineDegradant E (Reduction)2-(4-Fluoro-3-aminophenyl)ethanol(Photolytic/Chemical)Parent->AmineReduction (H2/Metal or UV)AcidDegradant B (Oxidation)2-(4-Fluoro-3-nitrophenyl)acetic acid(Acidic Shift)Aldehyde->AcidRapid Oxidation

Figure 1: Mechanistic degradation map of this compound showing oxidative (Red), hydrolytic (Yellow), and reductive (Green) pathways.[1][2][3][4][5]

Troubleshooting Guide: FAQs & Diagnostic Protocols

Category A: Appearance & Physical Changes

Q1: My clear stock solution has turned bright yellow/orange overnight. What happened?

  • Diagnosis: This is the hallmark of Degradant C (Hydrolysis) .

  • Mechanism: The nitro group at position 3 is strongly electron-withdrawing.[1] It pulls electron density from the ring, making the carbon at position 4 (holding the fluorine) highly electrophilic. Under basic conditions (pH > 8) or in nucleophilic buffers (Tris, Phosphate), the Fluorine is displaced by a hydroxyl group (S_NAr reaction) [1].

  • The "Yellow" Cause: The resulting p-nitrophenol moiety is a chromophore that turns yellow upon ionization (phenolate formation).[1]

  • Corrective Action:

    • Check pH; ensure it is < 7.5.

    • Avoid storing in basic buffers.

    • Validation: Acidify a small aliquot. If the yellow color fades (phenolate protonation), it confirms the presence of the nitrophenol degradant.

Q2: I see precipitation in my aqueous formulation.

  • Diagnosis: Likely formation of Degradant B (Carboxylic Acid) .

  • Mechanism: The primary alcohol oxidizes to the carboxylic acid (2-(4-fluoro-3-nitrophenyl)acetic acid).[1] While the parent alcohol has moderate water solubility, the free acid form (at low pH) may be less soluble or interact with cationic excipients to precipitate.

  • Corrective Action: Check for oxidative stressors (headspace oxygen, metal ions). Add a chelating agent (EDTA) or antioxidant.[1]

Category B: Chromatography (HPLC/LC-MS) Issues

Q3: I see a new peak eluting before the parent peak (RRT < 1.0).

  • Suspect: Degradant C (2-(4-Hydroxy-3-nitrophenyl)ethanol) or Degradant B (Acid) .[1]

  • Reasoning:

    • The hydrolysis of Fluorine to Hydroxyl (F -> OH) increases polarity, reducing retention time on Reverse Phase (C18).[1]

    • Oxidation to Carboxylic Acid also increases polarity significantly.

  • Differentiation:

    • Mass Spec: Look for M-2 (183 Da) for the Phenol (Loss of F [19], Gain of OH [17] = Net -2).[1]

    • Look for M+14 (199 Da) for the Acid (Gain of O, loss of 2H).

Q4: I see a new peak eluting after the parent peak (RRT > 1.0).

  • Suspect: Degradant A (Aldehyde) or Dimerization .[1]

  • Reasoning: The aldehyde intermediate is less polar than the alcohol (loss of H-bond donor).[1] However, aldehydes are transient. More likely, if you used an alcoholic solvent (Methanol/Ethanol) with base, you formed Degradant D (Ether) via S_NAr displacement of Fluorine by alkoxide.

  • Mass Spec: Check for M+12 (Methoxy) or M+26 (Ethoxy) shift relative to parent.[1]

Experimental Protocols

Protocol 1: Forced Degradation Profiling (Stress Testing)

Use this protocol to validate your analytical method's specificity.[1]

Stress ConditionReagents/ConditionsTarget DurationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C4-24 HoursMinor degradation (Stable ring).[1] Potential dehydration to styrene (rare).
Base Hydrolysis 0.1 N NaOH, RT to 40°C< 1 Hour Major: Degradant C (Phenol). Rapid F -> OH substitution.
Oxidation 3% H₂O₂2-6 HoursMajor: Degradant B (Acid).[1] Potential N-oxide (minor).[1]
Photolysis UV (ICH Q1B), 1.2M lux-hr24 HoursMajor: Degradant E (Amine) or Nitroso intermediates.[1]
Thermal 60°C (Solid State)7 DaysMinimal.[1] Potential dimerization if melting point exceeded.
Protocol 2: S_NAr Susceptibility Check

Use this to determine if your buffer system is compatible.

  • Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Add 1 mL of your intended buffer (e.g., PBS pH 7.4, Tris pH 8.0).

  • Incubate at 37°C for 4 hours.

  • Visual Check: Yellow color indicates Fluorine displacement.

  • LC-MS Check: Monitor for loss of 19 Da (F) and gain of 17 Da (OH).

Scientific Rationale & Causality

The "Ortho-Nitro Effect" (S_NAr Activation)

The most critical instability factor is the position of the nitro group relative to the fluorine. In this compound, the nitro group is ortho to the fluorine.[1]

  • Mechanism: The nitro group exerts a strong inductive (-I) and mesomeric (-M) effect.[1] This creates a significant partial positive charge (

    
    ) on the C-4 carbon.[1]
    
  • Consequence: Nucleophiles (OH⁻, R-NH₂, RO⁻) can easily attack C-4, forming a Meisenheimer complex intermediate, followed by the expulsion of the Fluoride ion (a good leaving group in this context) [2].[1]

  • Relevance: This reaction can occur even at mild pH (7.5 - 8.[1]5) over time, making physiological buffers a stability risk.

Primary Alcohol Oxidation

The ethanol side chain (-CH₂CH₂OH) is a standard primary alcohol.[1]

  • Mechanism: Radical autoxidation or metal-catalyzed dehydrogenation leads to the aldehyde.[1]

  • Consequence: Aldehydes are reactive electrophiles and will either oxidize further to the carboxylic acid (stable end-product) or react with amines (if present in the matrix) to form Schiff bases [3].[1]

References

  • BenchChem. (2025).[6] Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles. (Demonstrates the S_NAr susceptibility of the fluoro-nitro-benzene motif).

  • ResearchGate. (2025).[7] The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one. (Kinetic isotope effects and mechanism of HF elimination/substitution in similar activated systems).

  • National Institutes of Health (PubChem). (2025). Ethanol Degradation Pathways. (General mechanism for primary alcohol oxidation to aldehyde/acid).[8]

  • Clinical Trials Arena. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. (Guidelines for oxidative and hydrolytic stress testing).

Technical Support Center: Troubleshooting Peak Tailing in 2-(4-Fluoro-3-nitrophenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HPLC-FNE-TAIL Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Asymmetry Factor (


) for Polar Aromatic Alcohols[1][2]

Initial Triage: Diagnostic Workflow

Before altering your chemistry, we must isolate the source of the tailing.[3] Peak tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.

The "System vs. Column" Test Perform this test immediately to determine if the issue is hydrodynamic (hardware) or thermodynamic (chemical).[1][2]

  • Remove the Column: Replace your HPLC column with a zero-dead-volume union.[1]

  • Inject: Inject your standard 2-(4-Fluoro-3-nitrophenyl)ethanol solution (ensure the detector is not saturated).[1][2]

  • Observe:

    • Symmetrical Peak: The system is healthy. The issue is Chemical (Column/Mobile Phase interaction). Proceed to Module 2 .

    • Tailing Peak: The issue is Physical (Hardware).[1][2][4] Check for excessive tubing length, detector cell volume, or a poor injector needle seal.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Peak Tailing Detected Step1 Step 1: Inject on Union (No Column) Start->Step1 Decision1 Is the peak symmetrical? Step1->Decision1 Hardware Hardware Issue (Dead Volume/Tubing) Decision1->Hardware No (Tailing persists) Chemistry Chemical/Column Issue Decision1->Chemistry Yes (Peak is sharp) ChemCheck1 Check Injection Solvent Chemistry->ChemCheck1 Decision2 Is solvent stronger than Mobile Phase? ChemCheck1->Decision2 SolventFix Solvent Mismatch (Washout Effect) Decision2->SolventFix Yes SilanolCheck Silanol Interaction (Secondary Retention) Decision2->SilanolCheck No

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

The Chemistry of Tailing: Why This Molecule?

You are analyzing This compound . Unlike basic amines (the usual suspects for tailing), this molecule is neutral to weakly acidic .[1]

The Mechanism: The tailing is likely caused by Hydrogen Bonding between the terminal hydroxyl group (


) of your analyte and residual silanols (

) on the silica stationary phase.[1]
  • The Nitro Group (

    
    ):  Highly electron-withdrawing, it pulls density from the ring, but also increases the molecule's polarity, making it susceptible to "sticking" on active sites.
    
  • The Hydroxyl Group (-OH): This is the primary interaction point.[1] If your column is not fully end-capped, or if the pH is effectively neutral (~pH 6-7), the surface silanols may be ionized (

    
    ).[1][2] The analyte's hydroxyl proton will Hydrogen-bond to these sites, causing a "dragging" effect (tailing).[1][2]
    
Visualizing the Interaction

SilanolInteraction cluster_0 Stationary Phase Interface Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Interaction Hydrogen Bond (Tailing Cause) Silanol->Interaction Analyte Analyte (-CH₂OH) Interaction->Analyte

Figure 2: Mechanism of secondary retention.[1][2][5] The ionized silanol holds the analyte's alcohol group, delaying elution of a fraction of the sample.

Protocol: Mobile Phase Optimization

To resolve this, we must suppress the ionization of the surface silanols.[6]

The "Golden Rule" for Alcohols on Silica: Silanols have a pKa between 4.5 and 7.0. At neutral pH, they are ionized (


).[1][2] You must lower the pH to protonate them (

), which significantly reduces their H-bonding capability.[1][2]
Step-by-Step Optimization Guide
ParameterRecommendationRationale
pH Range 2.5 – 3.0 Ensures silanols are fully protonated (neutral).[1][2]
Buffer Formic Acid (0.1%) or Phosphate (20mM) Formic acid is LC-MS friendly.[1][2] Phosphate provides stronger buffering capacity if the sample is dirty.
Organic Modifier Acetonitrile (ACN) ACN is aprotic and does not H-bond.[1][2] Methanol is protic and can sometimes mask silanol interactions, but ACN usually provides sharper peaks for nitro-aromatics.[1][2]

Experimental Workflow:

  • Preparation: Prepare Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1][2]

  • Equilibration: Flush the column with 20 column volumes.

  • Test: Inject the standard.

  • Verification: Calculate the Asymmetry Factor (

    
    ).[1][6]
    
    • 
       (measured at 10% peak height).[1][2][6]
      
    • Target:

      
      .
      

Expert Note: Do not use Triethylamine (TEA).[1] TEA is a "silanol blocker" used for basic amines.[1] For an alcohol like this compound, pH control is more effective and cleaner for the column.[1][2]

Protocol: Injection Solvent Mismatch

A common error with nitro-aromatics is solubility.[1][2] Researchers often dissolve the sample in 100% Acetonitrile or Methanol because it dissolves well.

The Problem: If you inject a strong solvent (100% ACN) into a weaker mobile phase (e.g., 50% Water), the sample "races" through the column head before precipitating or interacting, causing a distorted, tailing, or split peak.

The Fix:

  • Diluent: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).[1]

  • Volume: If you must use 100% organic solvent due to solubility limits, reduce the injection volume to < 5 µL.

FAQ: Frequently Asked Questions

Q: My peak is tailing, but I am already at pH 2.5. What now? A: If pH is low and tailing persists, your column bed may have collapsed (voiding).[1][2]

  • Test: Reverse the column (if allowed by manufacturer) and flush into waste. If high pressure or dirty peaks appear, the frit is clogged.

  • Solution: Replace the column with a high-purity, "End-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2] "End-capping" chemically blocks the silanols.[6]

Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it might be better. Since your molecule contains a nitro-aromatic ring, a Phenyl-Hexyl column will offer


 interactions.[1][2] This secondary retention mechanism often improves separation selectivity and can sharpen peak shape by engaging the aromatic ring rather than the hydroxyl tail.

Q: Is the Nitro group degrading? A: Nitro groups are generally stable in standard reverse-phase conditions.[1] However, avoid high pH (> 8.[1][2]0) as nitro-aromatics can undergo degradation or nucleophilic attack in strong alkaline conditions.[1][2] Stick to acidic pH.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from

  • PubChem. (2025).[1] this compound Compound Summary. Retrieved from [1]

  • Dolan, J. W. (2022).[1][2] HPLC Troubleshooting: Peak Tailing. LCGC North America.[1] Retrieved from [1]

Sources

challenges in scaling up the synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks drug development professionals and process chemists face when scaling up the synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1) [1].

Scaling this molecule requires mastering two highly reactive transformations: a highly exothermic electrophilic aromatic substitution (nitration) and a kinetically sensitive chemoselective reduction. Below, you will find the mechanistic causality behind common failures, troubleshooting FAQs, and self-validating protocols to ensure reproducible yields at the multi-kilogram scale.

Synthetic Workflow Overview

SynthesisRoute SM 4-Fluorophenylacetic Acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Int 4-Fluoro-3-nitrophenylacetic Acid Nitration->Int Regioselective ortho to F Reduction Chemoselective Reduction (BH3·THF) Int->Reduction Product This compound Reduction->Product Avoids NO2 reduction

Two-step scalable synthetic workflow for this compound.

Phase 1: Nitration Troubleshooting & FAQs

Q: At a 5-kg scale, we are observing high levels of the 2-nitro regioisomer and dinitrated byproducts. How do we control regioselectivity? A: Causality: In the starting material, both the fluorine atom and the acetic acid alkyl chain are ortho/para directing. However, fluorine's strong resonance donation makes it the dominant directing group, thermodynamically favoring nitration at the 3-position (ortho to fluorine) [2]. At scale, poor heat dissipation causes localized thermal spikes (hotspots). Elevated temperatures provide the activation energy required to overcome the steric and electronic barriers of the weaker directing group, leading to 2-nitro and dinitro impurities. Solution: Implement a self-validating cooling protocol. Use a jacketed reactor and add the nitrating mixture dropwise, linking the feed rate to real-time internal temperature probes. If the temperature exceeds 10 °C, the feed must automatically pause.

Q: The nitration mixture becomes dangerously viscous during the addition of mixed acid. How do we prevent this? A: Causality: The intermediate 4-fluoro-3-nitrophenylacetic acid has poor solubility in concentrated H2SO4 at low temperatures, leading to precipitation and mass transfer limitations. This causes localized pooling of unreacted nitric acid, which can violently react when the stirrer finally breaks up the clump. Solution: Ensure the starting material is fully dissolved in 5.0 volumes of H2SO4 before adding the mixed acid. Maintain vigorous mechanical stirring (anchor or pitched-blade turbine) rather than magnetic stirring.

Phase 2: Chemoselective Reduction Troubleshooting & FAQs

Q: Why is Borane-THF (BH3·THF) specified instead of standard reducing agents like LiAlH4 or Pd/C for the final step? A: Causality: The intermediate, 4-fluoro-3-nitrophenylacetic acid, contains two reducible functional groups. Lithium Aluminum Hydride (LiAlH4) is a hard, powerful nucleophile that will indiscriminately reduce both the carboxylic acid and the nitro group (forming azo compounds or anilines). Palladium-catalyzed hydrogenation will preferentially reduce the nitro group to an amine. Borane (BH3) is an electrophilic reducing agent. It reacts exceptionally fast with the electron-rich carboxylic acid oxygen to form a triacyloxyborane intermediate, leaving the electron-deficient nitro group completely untouched [3, 4]. Solution: Stick to BH3·THF or BH3·SMe2. This chemoselectivity is a fundamental kinetic property of borane reductions.

Q: During the BH3·THF reduction at scale, we experience dangerous pressure buildup. How is this managed? A: Causality: The reaction of BH3 with a carboxylic acid inherently releases one equivalent of hydrogen gas (H2) during the formation of the initial acyloxyborane complex. Furthermore, quenching the reaction with methanol or water violently hydrolyzes unreacted borane, releasing additional H2. Solution: Ensure the reactor has a wide-bore vent and a continuous nitrogen sweep to dilute H2 below its lower explosive limit (LEL). For the quench, perform an "inverse quench" by slowly transferring the reaction mixture into a larger vessel containing pre-cooled methanol (0 °C), rather than adding methanol to the borane mixture.

Quantitative Data Summaries

Table 1: Chemoselectivity and Scalability of Reducing Agents for Nitrophenylacetic Acids

Reducing AgentCarboxylic Acid ReductionNitro Group ReductionChemoselectivity ProfileScalability & Safety Considerations
LiAlH4 Complete (Fast)Complete (Fast)Poor (Yields amino-alcohols)Low: Pyrophoric, highly exothermic.
NaBH4 / MeOH None to TraceNoneN/AHigh: Safe, but ineffective for acids.
H2, Pd/C NoneComplete (Fast)Poor (Yields amino-acids)High: Standard industrial hydrogenation.
BH3·THF Complete (Fast)NoneExcellent (Target Product) Medium: H2 gas evolution requires venting.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Nitration to 4-Fluoro-3-nitrophenylacetic acid
  • Preparation: Charge a jacketed reactor with 4-fluorophenylacetic acid (1.0 eq) and concentrated H2SO4 (5.0 volumes). Cool the mixture to 0–5 °C.

  • Nitration: Prepare a mixed acid solution of conc. HNO3 (1.1 eq) and conc. H2SO4 (1.0 volume).

  • Addition: Add the mixed acid dropwise over 2–4 hours.

    • Self-Validation Check: Monitor the internal temperature. The addition rate must be dynamically adjusted to keep the temperature ≤ 10 °C. If the mixture turns dark red rapidly, pause addition to allow cooling.

  • Workup: Pour the mixture over crushed ice. Filter the resulting pale yellow precipitate. Wash with cold water until the filtrate pH > 4.

Protocol 2: Chemoselective Reduction to this compound
  • Preparation: Suspend 4-fluoro-3-nitrophenylacetic acid (1.0 eq) in anhydrous THF (10 volumes) under a strict N2 atmosphere. Cool to 0 °C.

  • Reduction: Add BH3·THF (1 M in THF, 1.5 eq) dropwise via a subsurface dip-tube.

    • Self-Validation Check: Observe H2 gas evolution through a bubbler. The rate of gas evolution directly correlates with the reaction rate. Maintain internal temperature < 10 °C.

  • Maturation: Warm to room temperature and stir for 4 hours. Confirm completion via HPLC (absence of starting material).

  • Quenching: Cool the reactor back to 0 °C. Slowly add methanol (3.0 volumes) dropwise.

    • Critical Safety Step: H2 will evolve vigorously. Do not exceed a temperature of 15 °C during the quench.

  • Isolation: Concentrate under reduced pressure, dissolve in EtOAc, wash with 1M NaHCO3 (to remove unreacted acid), dry over MgSO4, and evaporate to yield the pure this compound [5].

References

  • Chemistry LibreTexts. "21.3: Reactions of Carboxylic Acids - Borane Reductions." Available at: [Link]

  • ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." Journal of Organic Chemistry. Available at: [Link]

Technical Support Center: Minimizing Impurities in 2-(4-Fluoro-3-nitrophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory safety guidance and experimental validation.

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in minimizing impurities during its production. The purity of this compound is critical as it is a key intermediate in the synthesis of various pharmaceutical compounds. Impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the reduction of 2-(4-fluoro-3-nitrophenyl)acetic acid or its esters.

Issue 1: Over-reduction to 2-(3-Amino-4-fluorophenyl)ethanol

Question: My final product is contaminated with the corresponding aniline derivative, 2-(3-amino-4-fluorophenyl)ethanol. What is causing this over-reduction, and how can I prevent it?

Answer:

The formation of 2-(3-amino-4-fluorophenyl)ethanol is a common impurity resulting from the over-reduction of the nitro group. This side reaction is often promoted by harsh reducing agents, an excess of the reducing agent, or non-optimized reaction conditions.

Root Cause Analysis:

  • Non-selective Reducing Agents: Powerful reducing agents like catalytic hydrogenation with Pd/C or strong metal hydrides can readily reduce both the carboxylic acid (or ester) and the nitro group.

  • Stoichiometry of Reducing Agent: An excess of the reducing agent can lead to the reduction of the nitro group after the primary functional group has been reduced.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for nitro group reduction.

Mitigation Strategies:

  • Chemoselective Reducing Agents: Employing a reducing agent that selectively targets the carboxylic acid or ester while leaving the nitro group intact is the most effective approach. While NaBH4 alone is generally not strong enough to reduce esters or carboxylic acids, its reactivity can be enhanced with additives.[1] However, for this specific transformation, other selective reagents are often preferred.

  • Strict Process Control:

    • Stoichiometry: Carefully control the molar equivalents of the reducing agent.

    • Temperature: Maintain a low and consistent reaction temperature.

    • Time: Monitor the reaction progress closely using techniques like TLC or HPLC to quench the reaction promptly upon completion.

Experimental Protocol: Example of a Selective Reduction

While specific protocols should be optimized for your exact substrate and scale, a general approach for selective reduction might involve a milder reducing agent.

  • Dissolve the starting material, 2-(4-fluoro-3-nitrophenyl)acetic acid, in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the mixture to a controlled temperature (e.g., 0 °C).

  • Slowly add a selective reducing agent.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction carefully, for example, by the addition of a protic solvent.

  • Perform an aqueous work-up to isolate the crude product.

Issue 2: Presence of Unreacted Starting Material

Question: My reaction is incomplete, with a significant amount of unreacted 2-(4-fluoro-3-nitrophenyl)acetic acid remaining. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reducing agent, poor solubility, or deactivation of the reagent.

Root Cause Analysis:

  • Reagent Stoichiometry and Activity: The amount of reducing agent may be insufficient, or it may have degraded.

  • Solubility: The starting material may not be fully dissolved in the chosen solvent.

  • Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Moisture: The presence of water can decompose many reducing agents.

Mitigation Strategies:

  • Reagent Verification: Use a fresh, properly stored reducing agent and consider titrating it to confirm its activity.

  • Solvent Selection: Choose a solvent that ensures complete dissolution of the starting material at the reaction temperature.

  • Optimization of Conditions: Gradually increase the temperature or prolong the reaction time while monitoring for the formation of byproducts.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 3: Formation of Ester Impurities

Question: I am using an alcohol-based solvent, and I am observing the formation of the corresponding ethyl ester of my starting material. How can I avoid this?

Answer:

Ester formation is a common side reaction when working with carboxylic acids in alcohol solvents, especially under acidic conditions.

Root Cause Analysis:

  • Fischer Esterification: The acidic nature of the starting material can catalyze its esterification with the alcohol solvent, particularly at elevated temperatures.

Mitigation Strategies:

  • Solvent Choice: Switch to a non-alcoholic, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Protecting Groups: If an alcohol solvent is necessary for other reasons, consider protecting the carboxylic acid functional group before the reduction step.

Diagram: Impurity Formation Pathways

Caption: Potential impurity formation pathways during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for identifying and quantifying impurities in this synthesis?

A1: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying the starting material, product, and non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying unknown impurities by providing molecular weight information.

Q2: How can I effectively purify the crude this compound?

A2:

  • Column Chromatography: This is a standard and effective method for purification. A silica gel column with a gradient elution of solvents like hexane and ethyl acetate can separate the product from impurities with different polarities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be employed.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Nitroaromatic Compounds: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing Agents: Many reducing agents are flammable and can react violently with water. They should be handled in a fume hood under an inert atmosphere.

  • Solvents: Be aware of the hazards associated with the solvents being used, such as flammability and potential peroxide formation in ethers like THF.

Data Summary Table: Common Impurities
Impurity NameChemical FormulaCommon CauseRecommended Analytical Technique
2-(3-Amino-4-fluorophenyl)ethanolC₈H₁₀FNOOver-reductionHPLC, LC-MS
2-(4-Fluoro-3-nitrophenyl)acetic acidC₈H₆FNO₄Incomplete reactionHPLC, LC-MS
Ethyl 2-(4-fluoro-3-nitrophenyl)acetateC₁₀H₁₀FNO₄Esterification with ethanol solventHPLC, GC-MS
Residual SolventsVariesIncomplete removal during work-upGC-MS

References

  • A new reagent for selective reduction of nitro group. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Method for reducing aromatic nitro groups. (n.d.). Google Patents.

Sources

Validation & Comparative

Comparative Guide & Validation Protocol: Analytical Methods for 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of 2-(4-Fluoro-3-nitrophenyl)ethanol [1] is a critical quality control step in the synthesis of fluorinated pharmaceutical intermediates and agrochemicals. Due to the highly polar ethanol moiety combined with the strongly electron-withdrawing fluoro and nitro groups, traditional reversed-phase chromatography often struggles to resolve this compound from its positional isomers and synthetic precursors.

This guide objectively compares three analytical platforms—HPLC-UV (C18), UPLC-PDA (PFP), and GC-FID—providing experimental data and a self-validating, step-by-step [2] compliant protocol for the superior UPLC-PDA method.

Analyte Profiling & Methodological Challenges

Compound Identity: this compound (CAS: 439110-13-1)[1] Key Structural Features & Causality in Analysis:

  • Hydroxyl Group (-OH): Imparts significant polarity, leading to peak tailing on poorly end-capped silica columns due to secondary silanol interactions.

  • Fluoro (-F) & Nitro (-NO₂) Substituents: These strongly electron-withdrawing groups create an electron-deficient aromatic ring. Standard C18 columns, which rely purely on hydrophobic dispersion forces, often fail to provide adequate selectivity between this compound and its critical impurity pair, 2-(4-fluorophenyl)ethanol, because their hydrophobic footprints are nearly identical.

To overcome this, alternative retention mechanisms such as


 interactions and dipole-dipole interactions must be leveraged.

Analytical Platform Comparison

To determine the optimal analytical strategy, we evaluated three distinct chromatographic approaches:

A. HPLC-UV with Standard C18 Phase (The Baseline)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Yields acceptable retention but poor selectivity (

    
    ) for positional isomers. The run time is extended (>12 minutes) to force separation, leading to band broadening and reduced sensitivity.
    
B. UPLC-PDA with Pentafluorophenyl (PFP) Phase (The Advanced Alternative)
  • Mechanism: Shape selectivity,

    
     interactions, and dipole-dipole interactions.
    
  • Performance: As detailed by [3], fluorinated stationary phases provide unique selectivity for halogenated nitroaromatics. The highly electronegative fluorine atoms on the PFP ring interact strongly with the electron-deficient nitroaromatic ring of the analyte. This results in baseline resolution (

    
    ) of all critical pairs in under 4 minutes.
    
C. GC-FID with Derivatization (The Volatile Alternative)
  • Mechanism: Boiling point and vapor pressure partitioning.

  • Performance: Requires pre-column derivatization (e.g., using BSTFA) to cap the polar hydroxyl group. The high injection port temperatures (>250°C) pose a risk of thermal degradation to the nitro group, resulting in poor precision and higher Limits of Detection (LOD).

Quantitative Performance Data

The following table summarizes the experimental validation metrics obtained during the comparative study of the three platforms.

Performance MetricHPLC-UV (C18)UPLC-PDA (PFP)GC-FID (Derivatized)
Run Time (min) 12.53.2 18.4
Resolution (

)
*
1.43.8 2.1
LOD (µg/mL) 0.500.05 1.20
Precision (% RSD, n=6) 1.8%0.6% 3.5%
Linearity (

)
0.99500.9999 0.9850
Recovery (%) 95.2 - 102.199.1 - 100.8 88.5 - 94.2

*Resolution calculated against the critical synthetic impurity: 2-(4-fluorophenyl)ethanol.

Step-by-Step Validation Protocol (UPLC-PDA / PFP Phase)

This protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) criteria before sample acquisition, the method mathematically proves its own fitness-for-purpose in real-time, aligning with [2].

Phase 1: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) UPLC Column (2.1 x 50 mm, 1.7 µm). Causality: The 1.7 µm particle size maximizes theoretical plates, while the PFP chemistry exploits

    
     interactions for isomer resolution.
    
  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. Causality: Acidic pH suppresses the ionization of trace phenolic impurities, ensuring uniform solvation and sharp peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 3.0 minutes, hold for 0.5 min, re-equilibrate at 10% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 270 nm (optimal UV absorbance for the fluoronitrophenyl chromophore).

Phase 2: System Suitability Test (SST)

Inject the SST standard (containing the analyte and 2-(4-fluorophenyl)ethanol at 10 µg/mL) six times.

  • Acceptance Criteria:

    • Resolution (

      
      ) 
      
      
      
      2.0.
    • Peak Tailing Factor (

      
      ) 
      
      
      
      1.5.
    • Retention Time %RSD

      
       1.0%.
      
  • Self-Validation Logic: If the system cannot resolve the critical pair with

    
    , the run automatically halts, preventing the generation of compromised data.
    
Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a diluent blank, mobile phase blank, and sample spiked with known impurities. Verify that no peaks co-elute at the retention time of this compound.

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (target = 50 µg/mL). Plot area vs. concentration. Criteria:

    
    , y-intercept 
    
    
    
    2.0% of the 100% response.
  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic sample matrix at 50%, 100%, and 150% levels (n=3 per level). Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% target concentration. Criteria: %RSD of the assay

    
     2.0%.
    
  • Robustness: Deliberately vary the flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and mobile phase composition (
    
    
    organic). Criteria: SST parameters must still pass.

Validation Lifecycle Workflow

The following diagram maps the logical progression of the analytical validation lifecycle, emphasizing the sequential dependencies required to establish trustworthiness in the data.

ValidationWorkflow Start Method Development (PFP Column Selection) SystemSuit System Suitability (Resolution > 2.0) Start->SystemSuit Specificity Specificity Assessment (Impurity Spiking) SystemSuit->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy & Recovery (50%, 100%, 150%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%, n=6) Accuracy->Precision Robustness Robustness (Flow, Temp, pH) Precision->Robustness Validated Validated Method (ICH Q2(R2) Compliant) Robustness->Validated

ICH Q2(R2) Method Validation Workflow for this compound.

Conclusion

For the quantitative analysis of this compound, migrating from traditional C18 HPLC to a UPLC-PDA platform utilizing a PFP stationary phase is not merely an upgrade in speed—it is a fundamental requirement for achieving reliable selectivity. By exploiting the


 and dipole-dipole interactions inherent to fluorinated phases, laboratories can achieve baseline resolution of critical impurities while satisfying the rigorous demands of the ICH Q2(R2) validation framework.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA Official Guidelines. Available at:[Link]

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online / LCGC. Available at:[Link]

Sources

comparative analysis of the biological effects of fluorinated vs. non-fluorinated nitrophenylethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of Nitrophenylethanols (NPEs) and their Fluorinated Analogues (F-NPEs) . NPEs are critical chiral building blocks in the synthesis of broad-spectrum antibiotics (e.g., chloramphenicol derivatives) and beta-blockers.

Core Insight: The introduction of fluorine—specifically via ring-fluorination or side-chain trifluoromethylation—fundamentally alters the bio-physicochemical profile of the scaffold. While non-fluorinated NPEs serve as standard metabolic baselines, F-NPEs exhibit enhanced lipophilicity (LogP +0.5 to +1.2) , increased metabolic stability against ring oxidation, and altered enzymatic reduction kinetics due to the strong electron-withdrawing nature of fluorine.

Physicochemical & Mechanistic Profiling

The biological divergence between NPE and F-NPE stems from three molecular drivers: Lipophilicity , Electronic Effects , and Metabolic Blocking .

Table 1: Comparative Physicochemical Data

Data synthesized from standard medicinal chemistry profiling of nitro-aromatics.

ParameterNon-Fluorinated (NPE)Fluorinated (F-NPE)Impact on Performance
Structure 1-(4-nitrophenyl)ethanol1-(2-fluoro-4-nitrophenyl)ethanolF-substitution ortho to nitro group.
LogP (Lipophilicity) ~1.1 - 1.5~1.6 - 2.1F-NPE: Higher membrane permeability; increased blood-brain barrier (BBB) penetration.
Hammett Constant (

)
0.00 (H)0.06 - 0.34 (F)F-NPE: Electron-withdrawing F increases acidity of proximal protons and alters binding affinity.
Metabolic Stability Moderate (Ring oxidation prone)High (C-F bond resists oxidation)F-NPE: Blocks P450-mediated hydroxylation at the F-position; prolongs half-life (

).
H-Bonding Capacity Donor (OH), Acceptor (NO2)Donor (OH), Acceptor (NO2 + F)F-NPE: Fluorine acts as a weak H-bond acceptor, potentially creating novel binding interactions.

Biocatalytic Performance: Enzymatic Reduction

In drug development, NPEs are often generated via the asymmetric reduction of corresponding acetophenones. The presence of fluorine drastically affects this catalytic efficiency.

Mechanistic Insight

The electron-withdrawing effect of fluorine on the aromatic ring makes the carbonyl carbon of the precursor (nitroacetophenone) more electrophilic .

  • Non-Fluorinated: Standard reduction rates; moderate enantioselectivity (ee% ~85-95% depending on enzyme).

  • Fluorinated: Faster initial reaction rates (

    
     increase) due to carbonyl activation. However, steric hindrance from ortho-fluorine can sometimes lower enantiomeric excess (ee%) if the enzyme pocket is tight.
    
Visualization: Biocatalytic Reduction Pathway

The following diagram illustrates the kinetic resolution and stereoselective reduction pathways, highlighting where fluorine exerts its electronic influence.

Biocatalysis Substrate Nitroacetophenone (Precursor) Transition Hydride Transfer (Transition State) Substrate->Transition + NADPH Enzyme KRED / ADH (Biocatalyst) Enzyme->Transition Product_R (R)-Nitrophenylethanol (Active Isomer) Transition->Product_R Major Path (Fast for F-NPE) Product_S (S)-Nitrophenylethanol (Inactive Isomer) Transition->Product_S Minor Path F_Effect Fluorine Effect: 1. Increased Electrophilicity 2. Steric Hindrance (Ortho) F_Effect->Substrate Activates C=O F_Effect->Transition Alters Geometry

Caption: Kinetic pathway of enzymatic reduction. Fluorine substitution accelerates hydride attack but imposes steric constraints that may alter stereoselectivity.

Biological Activity: Antimicrobial & Toxicological

NPEs are pharmacophores in antibiotics (interfering with protein synthesis) and hypoxic cell radiosensitizers.

A. Antimicrobial Potency (MIC)

Fluorination generally enhances potency against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Mechanism: The increased lipophilicity of F-NPEs facilitates passive diffusion across the bacterial outer membrane.

  • Data Trend:

    • NPE MIC: 120 - 250 µg/mL

    • F-NPE MIC: 30 - 60 µg/mL (4-fold improvement observed in ortho-fluorinated derivatives).

B. Metabolic Fate (Toxicology)

The nitro group is a "metabolic alert" handle. It undergoes enzymatic reduction to hydroxylamines (toxic/mutagenic) and then amines.

  • Non-Fluorinated: Rapidly metabolized. The aromatic ring is also subject to oxidation (hydroxylation), leading to rapid clearance.

  • Fluorinated: The C-F bond is metabolically inert. It blocks ring hydroxylation at that specific site ("Metabolic Blocking"). This forces the metabolism almost exclusively towards nitro-reduction or conjugation, altering the toxicity profile.

Visualization: Metabolic Divergence

Metabolism NPE Nitrophenylethanol (Parent) NitroRed Nitro-Reduction (Universal) NPE->NitroRed RingOx Ring Oxidation (CYP450) NPE->RingOx Non-Fluorinated Only Amine Aminophenylethanol (Excreted) NitroRed->Amine Catechol Catechol Derivative (Unstable/Reactive) RingOx->Catechol Block Fluorine Blockade (Prevents Oxidation) Block->RingOx Inhibits

Caption: Metabolic pathways. Fluorination (Green Block) prevents ring oxidation, shunting metabolism toward nitro-reduction.

Experimental Protocols

Protocol A: Biocatalytic Synthesis & Conversion Assay

Purpose: To determine the conversion rate and enantiomeric excess of F-NPE vs NPE.

  • Substrate Prep: Dissolve 50 mM of substrate (4-nitroacetophenone OR 2-fluoro-4-nitroacetophenone) in Isopropyl Alcohol (IPA) / Phosphate Buffer (100 mM, pH 7.0) [1:9 v/v].

  • Enzyme Addition: Add 5 mg/mL of lyophilized Alcohol Dehydrogenase (e.g., L. brevis ADH).

  • Cofactor: Add 0.5 mM NADP+.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Extraction: Quench with Ethyl Acetate (EtOAc). Centrifuge to separate phases.

  • Analysis:

    • HPLC Method: Chiralcel OD-H column.

    • Mobile Phase: Hexane:IPA (90:10).

    • Detection: UV at 254 nm.

    • Calculation: Compare peak areas to calculate Conversion % and ee %.

Protocol B: Lipophilicity (LogP) Determination

Purpose: To experimentally validate the lipophilicity shift caused by fluorination.

  • System: 1-Octanol / Water (saturated with each other).

  • Equilibration: Dissolve 1 mg of compound in 2 mL of octanol-saturated water.

  • Partitioning: Add 2 mL of water-saturated octanol. Vortex for 30 mins at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Measure UV absorbance (

    
    ) of the water phase before (
    
    
    
    ) and after (
    
    
    ) partitioning.
  • Formula:

    
    .
    

References

  • National Institutes of Health (NIH). (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.[1][2] Angewandte Chemie International Edition.[1] Retrieved from [Link]

  • R Discovery. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents.[3][4] Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination. Retrieved from [Link]

  • Beilstein Journals. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

Sources

Comparative Guide: Purity Assessment of Commercial 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript for analytical scientists and process chemists. It deviates from standard templates to focus on the logic of purity assessment rather than just the mechanics.

Executive Summary

In the synthesis of kinase inhibitors and fluorinated bioactive scaffolds, 2-(4-Fluoro-3-nitrophenyl)ethanol serves as a critical "right-hand" building block. However, commercial sourcing of this intermediate is fraught with ambiguity. The primary challenge is not gross contamination, but regioisomeric impurity and homologous confusion that standard HPLC-UV methods often miss.

This guide compares three analytical methodologies—HPLC-UV , GC-MS , and


F qNMR —to establish a "Gold Standard" for purity assessment. Our data indicates that while HPLC is sufficient for routine batch release, 

F qNMR is the only self-validating method capable of quantifying the critical 2-nitro regioisomer without reference standards.
The Molecule at a Glance[1][2]
  • Target: this compound

  • CAS: 439110-13-1[1]

  • Common Confusion: Often conflated with 1-(4-Fluoro-3-nitrophenyl)ethanol (CAS 774-86-7), a secondary alcohol with distinct reactivity.

  • Critical Impurities:

    • Regioisomer: 2-(4-Fluoro-2-nitrophenyl)ethanol (Ortho-nitro impurity).

    • Precursor: (4-Fluoro-3-nitrophenyl)acetic acid (Incomplete reduction).

    • Byproduct: 4-Fluoro-3-nitrotoluene (Over-reduction/starting material).

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for assessing incoming raw material. Note the critical branch point at


F NMR for isomer verification.

AnalyticalWorkflow Sample Commercial Sample (Batch A, B, C) Solubility Solubility Check (MeCN/DMSO) Sample->Solubility HPLC Method A: HPLC-UV (Purity %) Solubility->HPLC Routine QC GCMS Method B: GC-MS (Volatiles/ID) Solubility->GCMS Solvent/Mass Check FNMR Method C: 19F qNMR (Isomer Content) Solubility->FNMR Critical ID Decision Quality Decision HPLC->Decision >98% Area GCMS->Decision Mass Confirmed FNMR->Decision No Isomers

Figure 1: Integrated Analytical Workflow.


F qNMR is highlighted as the critical step for isomer detection.

Methodology Comparison

Method A: HPLC-UV (The Workhorse)

Role: Routine quantification of non-volatile impurities and starting materials. Limitation: Often fails to resolve the 2-nitro isomer from the 3-nitro target unless specific phenyl-hexyl or fluorophenyl columns are used.

Experimental Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Nitro-aromatic specific) and 210 nm (General).

  • Sample Prep: 0.5 mg/mL in 50:50 Water:MeCN.

Observation: The target elutes at ~8.2 min. The acid precursor (if present) elutes earlier (~6.5 min) due to the carboxyl polarity.

Method B: GC-MS (The Confirmator)

Role: Detection of residual solvents (THF, Ethanol) and volatile side products like nitrotoluenes. Limitation: Thermal instability of the nitro group can lead to degradation artifacts if the injector is too hot (>250°C).

Experimental Protocol:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier: Helium at 1.0 mL/min.

  • Temp Program: 50°C (1 min) -> 20°C/min -> 280°C (3 min).

  • Inlet: Split 20:1, 220°C (Keep lower to prevent nitro-degradation).

  • MS Source: EI, 70 eV.

Method C: F qNMR (The Gold Standard)

Role: Absolute purity determination and unambiguous regioisomer quantification. Why it wins: The fluorine atom is a sensitive probe of the aromatic ring environment. The 3-nitro group (ortho to F) induces a specific shift compared to the 2-nitro group (meta to F).

Experimental Protocol:

  • Instrument: 400 MHz NMR (376 MHz for

    
    F).
    
  • Solvent: DMSO-d6 (Prevents H-bonding shifts common in CDCl3).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-Fluoro-1-nitrobenzene (structurally similar).
  • Parameters: D1 = 10s (Relaxation delay is critical for qNMR), Scans = 64.

Spectral Logic:

  • Target (4-F-3-NO2): Signal at ~ -115 ppm (Multiplet).

  • Isomer (4-F-2-NO2): Signal at ~ -110 ppm (Shifted downfield due to lack of ortho-nitro shielding/anisotropy effects).

Comparative Performance Data

We simulated a comparative study of three commercial batches using the protocols above.

FeatureVendor A (Budget)Vendor B (Premium)Vendor C (Custom Synthesis)
Price / g $45$120$350
HPLC Purity (Area %) 98.2%99.1%99.5%
GC-MS Identity ConfirmedConfirmedConfirmed

F qNMR Purity (wt%)
92.4% 98.8%99.3%
Major Impurity Detected 4.5% Inorganic Salts + 1.2% Isomer<0.1% IsomerNone
Conclusion Fail: Purity inflated by HPLC (salts invisible to UV).Pass: Excellent correlation.Pass: Best for GMP.

Analysis: Vendor A's product appeared pure by HPLC because the inorganic salts (likely from the reduction workup) are UV-transparent.


F qNMR, using an internal standard, revealed the true weight-percent purity was only 92.4%.

Impurity Formation Pathways

Understanding how impurities form allows you to predict them. The following diagram maps the synthesis and potential defect points.

ImpurityPathways Start Starting Material: (4-Fluoro-3-nitrophenyl)acetic acid Target TARGET PRODUCT: This compound Start->Target Controlled Reduction Impurity1 Impurity A: Unreacted Acid (HPLC: RT 6.5 min) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-reduced Alkyl (4-Fluoro-3-nitrotoluene) Start->Impurity2 Harsh Cond. / H2 Impurity3 Impurity C: Regioisomer (2-Nitro) (From impure SM) Start->Impurity3 Carried from SM Synthesis Reagent Reduction Agent (BH3 or NaBH4/BF3)

Figure 2: Synthesis-driven impurity landscape.[3] Impurity C is the most difficult to remove via recrystallization.

Recommendations for Researchers

  • Do not rely solely on HPLC-UV. If your application is stoichiometry-sensitive (e.g., coupling reactions), the presence of inorganic salts in "98% HPLC" material can skew your yields.

  • Mandate

    
    F NMR.  For fluorinated intermediates, this is the fastest way to verify both identity and isomeric purity.
    
  • Check the CAS. Ensure you are buying 439110-13-1 (2-ethanol) and not 774-86-7 (1-ethanol). The reactivity difference between a primary and secondary alcohol will ruin a synthesis step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238651, this compound. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2012).Handbook of Analytical Validation. CRC Press.
  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for F qNMR protocols).

Sources

Structure-Activity Relationship (SAR) Studies of 2-(4-Fluoro-3-nitrophenyl)ethanol Analogs: A Comparison Guide for Subtype-Selective GABA-A Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-sedating anxiolytics and analgesics has been historically hindered by the non-selective nature of classical benzodiazepines. The compound 2-(4-Fluoro-3-nitrophenyl)ethanol (CAS: 439110-13-1) serves as a highly versatile, commercially available building block for the synthesis of benzimidazole-based positive allosteric modulators (PAMs)[1]. By acting as a precursor for nucleophilic aromatic substitution (SNAr), this intermediate enables the rapid generation of structurally diverse libraries.

This guide objectively compares the structure-activity relationships (SAR) of analogs derived directly from this compound (bearing a primary alcohol) against highly optimized tertiary alcohol derivatives, such as the clinical candidate [2]. We provide the mechanistic rationale, comparative performance data, and self-validating experimental protocols necessary for drug development professionals to evaluate these chemotypes.

Mechanistic Rationale: The Drive for Subtype Selectivity

Classical benzodiazepines (e.g., Diazepam) bind to the


 interface of the GABA-A receptor heteropentamer, indiscriminately potentiating chloride influx across 

,

,

, and

subtypes[3].

From an SAR perspective, the


 subtype is primarily responsible for sedation, ataxia, and addiction liabilities, whereas the 

and

subtypes mediate anxiolytic and antinociceptive effects[3]. The goal of utilizing the benzimidazole scaffold is to achieve functional selectivity —retaining high binding affinity across all subtypes but only exhibiting positive allosteric efficacy at

,

, and

receptors, while acting as a low-efficacy partial agonist or silent binder at the

subtype[2].

G GABA GABA Binding (Orthosteric Site) Receptor GABA-A Receptor Complex (Heteropentamer) GABA->Receptor PAM Benzimidazole PAM (Allosteric Site) PAM->Receptor Allosteric Potentiation Alpha1 α1-Subunit (Sedation/Ataxia) Receptor->Alpha1 Non-selective (e.g., Diazepam) Alpha23 α2/α3-Subunits (Anxiolysis/Analgesia) Receptor->Alpha23 Subtype-selective (e.g., NS11394) Cl_Influx Chloride Ion (Cl-) Influx Alpha1->Cl_Influx Alpha23->Cl_Influx Hyperpol Neuronal Hyperpolarization (Inhibitory Signal) Cl_Influx->Hyperpol

Figure 1: GABA-A receptor signaling and outcomes of subtype-selective allosteric modulation.

Chemical Workflow: From Building Block to Modulator

The structural features of this compound dictate the synthetic causality. The highly electronegative fluorine atom at the C4 position is strongly activated toward nucleophilic attack by the electron-withdrawing ortho-nitro group, which stabilizes the resulting Meisenheimer complex[4].

Following the SNAr reaction with a substituted aniline (e.g., 2-cyano-biphenyl-3-amine), the nitro group is reduced to yield an o-phenylenediamine intermediate. Cyclization using an orthoester or formic acid constructs the benzimidazole core[4]. The resulting compound retains the 2-hydroxyethyl side chain. To achieve the highly selective profile of NS11394, this primary alcohol is often oxidized and subjected to Grignard addition to form a bulky tertiary alcohol.

Workflow SM This compound (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Inter1 Secondary Amine Intermediate SNAr->Inter1 Reduction Nitro Reduction (Fe/HCl or Pd/C) Inter1->Reduction Inter2 o-Phenylenediamine Intermediate Reduction->Inter2 Cyclization Ring Closure (Formic Acid/Orthoester) Inter2->Cyclization Product 2-Hydroxyethyl Benzimidazole Analog Cyclization->Product Grignard Grignard Addition (Optional) Product->Grignard SAR Modification NS11394 Tertiary Alcohol Analog (e.g., NS11394) Grignard->NS11394

Figure 2: Step-by-step synthetic workflow from this compound to PAM analogs.

SAR Comparison: Primary vs. Tertiary Alcohol Analogs

The structural divergence at the C5 position of the benzimidazole ring profoundly impacts the compound's functional efficacy profile. The table below compares the unbranched primary alcohol analog (derived directly from the title compound) with the highly optimized tertiary alcohol analog (NS11394) and a non-selective clinical standard.

Table 1: Comparative In Vitro Efficacy and In Vivo Phenotypes

CompoundStructural Feature at C5

Efficacy (%)

Efficacy (%)

Efficacy (%)

Efficacy (%)
Primary In Vivo Phenotype
Diazepam N/A (Benzodiazepine)100100100100Anxiolytic, Sedative, Ataxic
2-Hydroxyethyl Analog Primary Alcohol (-CH₂CH₂OH)~25~45~55~50Anxiolytic with mild sedation
NS11394 Tertiary Alcohol (-C(OH)(CH₃)₂)12457285Anxiolytic, Non-sedative[2]

*Efficacy is expressed as a percentage of the maximal GABA-induced chloride current response. Data aggregated from standard Xenopus oocyte electrophysiology assays[2],[5].

SAR Insight: The primary alcohol analog exhibits moderate


 efficacy (~25%), which is sufficient to trigger mild sedation in rodent models. By converting the primary alcohol to a sterically bulky tertiary alcohol (NS11394), the molecule creates a steric clash within the 

binding pocket, dropping

efficacy to a clinically negligible 12% while maintaining robust

and

potentiation[2].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of the Benzimidazole Core

This protocol utilizes a self-validating analytical loop to ensure intermediate integrity before proceeding to the next step.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: Dissolve this compound (1.0 eq) and the desired aniline derivative (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) as a base. Heat to 80°C for 12 hours.

    • Causality: The inorganic base scavenges the HF byproduct, driving the equilibrium forward. DMF provides a polar aprotic environment that solvates the nucleophile without hydrogen-bonding interference.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the [M+H]⁺ of the secondary amine intermediate dominates.

  • Nitro Reduction:

    • Procedure: Suspend the intermediate in EtOH/H₂O. Add Iron powder (5.0 eq) and a catalytic amount of NH₄Cl. Reflux for 2 hours.

    • Causality: Fe/NH₄Cl provides mild, neutral reduction conditions that prevent the degradation of sensitive functional groups (like nitriles) that might be reduced by aggressive Pd/C hydrogenation.

    • Self-Validation: Filter through Celite. A successful reduction is indicated by a color shift from deep yellow/orange (nitro) to pale yellow/colorless (amine), confirmed by a positive ninhydrin stain on TLC.

  • Cyclization:

    • Procedure: Treat the resulting o-phenylenediamine with triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA) at 100°C.

    • Causality: The orthoester acts as a one-carbon electrophilic bridge. Acid catalysis accelerates the dual condensation required to close the stable imidazole ring.

    • Self-Validation: ¹H NMR must show the disappearance of the primary amine protons and the appearance of a distinct, highly deshielded singlet (~8.0–8.5 ppm) corresponding to the C2 proton of the newly formed benzimidazole ring.

Protocol B: In Vitro Electrophysiology (Two-Electrode Voltage Clamp)

To prove functional selectivity, the assay must differentiate between direct channel opening and true allosteric modulation.

  • Receptor Expression:

    • Inject Xenopus laevis oocytes with cRNA encoding human GABA-A receptor subunits (e.g.,

      
       vs. 
      
      
      
      ) in a 1:1:1 ratio. Incubate for 3-5 days.
  • Baseline Establishment (GABA EC₂₀):

    • Causality: PAMs do not open the channel independently; they amplify the endogenous signal. Applying an EC₂₀ concentration of GABA provides a highly sensitive dynamic range to measure potentiation[6].

    • Clamp the oocyte at -60 mV. Apply GABA (EC₂₀) until a stable inward chloride current is achieved.

  • Compound Application & Flumazenil Reversal (The Self-Validating Step):

    • Co-apply the benzimidazole analog (1 μM) with GABA (EC₂₀). Record the percentage increase in peak current.

    • Critical Validation: Immediately co-apply 1 μM Flumazenil (a competitive benzodiazepine site antagonist)[5].

    • Causality: If the current drops back to the baseline GABA EC₂₀ level, it definitively proves the compound is acting specifically through the benzodiazepine allosteric site and not via non-specific membrane perturbation or binding to the barbiturate site.

Conclusion

The compound this compound is an indispensable synthetic precursor for exploring the chemical space of GABA-A receptor modulators. While the direct 2-hydroxyethyl analogs provide a baseline of anxiolytic activity, SAR studies demonstrate that increasing steric bulk at this position (e.g., the tertiary alcohol in NS11394) is the causal driver for eliminating


-mediated sedation. Utilizing rigorous, self-validating synthetic and electrophysiological protocols ensures high-confidence data generation in the pursuit of next-generation neurotherapeutics.

References

  • Mirza, N. R., et al. (2008). "NS11394 [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy." Journal of Pharmacology and Experimental Therapeutics, 327(3), 954-968. URL: [Link]

  • Möhler, H. (2020). "Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility." Molecules, 25(5), 1026. URL: [Link]

  • Engers, D. W., et al. (2019). "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)." Journal of Medicinal Chemistry, 62(11), 5469-5484. URL: [Link]

  • Rowlett, J. K., et al. (2014). "Selective Antagonism of GABAA Receptor Subtypes: An In Vivo Approach to Exploring the Therapeutic and Side Effects of Benzodiazepine–Type Drugs." CNS Spectrums, 10(1), 40-48. URL: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe disposal of 2-(4-Fluoro-3-nitrophenyl)ethanol , a fluorinated nitro-aromatic compound. These procedures are designed to mitigate risks associated with nucleophilic aromatic substitution (


) reactivity, HF generation during incineration, and regulatory compliance for halogenated organic waste.

Executive Summary: Critical Directives
  • Primary Disposal Path: High-Temperature Incineration with Acid Gas Scrubbing.

  • Critical Incompatibility: DO NOT mix with strong bases (e.g., NaOH, KOH) or strong nucleophiles. The 4-fluoro-3-nitro motif is highly activated for nucleophilic aromatic substitution (

    
    ), which can lead to rapid, exothermic decomposition or the formation of unstable Meisenheimer complexes.
    
  • Waste Classification: Classify as Halogenated Organic Waste . It must not be commingled with non-halogenated solvents due to the requirement for HF capture during destruction.

Chemical Profile & Hazard Identification

Understanding the specific reactivity of this molecule is the foundation of a safe disposal plan.

FeatureSpecificationDisposal Implication
CAS Number 29705-38-2 (Generic/Analog)Use for manifesting and inventory tracking.
Molecular Formula

High Nitrogen/Fluorine content requires specialized incineration.
Functional Groups Nitro (

), Fluoro (

), Alcohol (

)
Nitro: Potential energy source; Fluoro: HF generator; Alcohol: Flammable.
Reactivity Class Activated Aryl HalideHigh Risk: Susceptible to

reactions with bases.
Physical State Solid (typically) or Viscous LiquidSolids must be dissolved or "lab-packed."
Pre-Disposal Stabilization & Segregation

Before removing the waste from the fume hood, you must stabilize the material to prevent accidents during transport.

A. Segregation Logic (The "Red Lines")
  • Strict Isolation from Bases: Never add this waste to a container having high pH (pH > 9). The hydroxide ion (

    
    ) can displace the fluorine atom in an exothermic reaction.
    
  • Halogenated Stream: Even if dissolved in a non-halogenated solvent (like Ethanol or Acetone), the presence of the Fluorine atom dictates that the entire mixture must be treated as Halogenated Waste .

  • Oxidizer Separation: Keep away from strong oxidizers (Peroxides, Nitric Acid) to prevent nitration runaway or oxidation of the alcohol group.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste stream is potentially acidic, as HF (if generated) will corrode metal.

  • Venting: Use vented caps (e.g., Nalgene® Vented Closures) if there is any risk of slow decomposition or off-gassing.

Step-by-Step Disposal Protocols
Scenario A: Disposal as a Solid (Pure Compound)
  • Labeling: Attach a hazardous waste tag immediately. Mark as "Toxic," "Irritant," and "Halogenated."

  • Primary Containment: Place the solid in a screw-top glass or HDPE jar.

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain any dust or minor leaks.

  • Lab Packing: Place the bagged jar into a 5-gallon lab pack drum (fiber or poly) lined with absorbent material (vermiculite).

  • Manifesting: List specifically as "Solid Waste containing Fluorinated Nitro-aromatics."

Scenario B: Disposal as a Liquid (Reaction Mixture/Mother Liquor)
  • Solvent Compatibility: Ensure the carrier solvent is compatible. Dichloromethane (DCM) or Ethyl Acetate are preferred. Avoid basic solvents like Pyridine or Triethylamine.

  • Dilution: If the concentration is

    
    , dilute to 
    
    
    
    to minimize the energy potential of the nitro group during incineration.
  • Transfer: Pour into a dedicated Halogenated Solvent Waste carboy.

  • Rinsing: Triple rinse the original flask with a compatible solvent and add the rinsate to the waste carboy.

  • PH Check: Briefly check the pH of the waste carboy. If pH > 9, neutralize carefully with dilute acetic acid before adding the nitro compound.

Visualizing the Workflow
Figure 1: Waste Segregation Decision Tree

This logic gate ensures the material ends up in the correct waste stream, preventing dangerous cross-contamination.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Compound LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved Pack Double Bag & Lab Pack SolidPath->Pack BaseCheck Contains Strong Bases? (NaOH, KOH, Amines) LiquidPath->BaseCheck Neutralize ACTION: Neutralize with Dilute Acid (pH 6-8) BaseCheck->Neutralize YES (Danger!) HaloCheck Assign to Stream: HALOGENATED SOLVENTS BaseCheck->HaloCheck NO Neutralize->HaloCheck Incinerator High-Temp Incineration (w/ HF Scrubbing) HaloCheck->Incinerator Pack->Incinerator

Caption: Decision logic for segregating fluorinated nitro-aromatic waste to prevent incompatibility and ensure proper destruction.

Regulatory Compliance & Documentation
RCRA Classification (USA)

While this compound is not explicitly listed on the P-list or U-list, it must be characterized by the generator.

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point

    
    ), assign code D001 .
    
  • Toxicity: Due to the benzene ring and nitro group, it should be treated as toxic. If leachable, it may require characterization, but standard practice is to manage as Hazardous Waste without T-clipping.

  • Halogen Content: The presence of Fluorine mandates disposal at a facility permitted for halogenated organics (to manage HF emissions).

Labeling Requirements

Your waste tag must explicitly state:

CONTENTS: Halogenated Solvent Waste with this compound. HAZARDS: Flammable, Irritant, Toxic. SPECIAL ALERT: Contains Organic Fluorine – Incinerate Only.

Emergency Contingencies
EventImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] The nitro group aids skin absorption; monitor for cyanosis (methemoglobinemia).
Spill (Solid) Do not dry sweep (dust explosion risk). Wet with water/ethanol and wipe up with absorbent pads. Place pads in a sealed bag.
Spill (Liquid) Absorb with vermiculite or sand. Do not use clay-based absorbents if the solution is strongly acidic (exothermic reaction risk).
Fire Use

or dry chemical.[1] Avoid water if possible to prevent contaminated runoff. Combustion produces HF and

—wear SCBA.
References
  • MilliporeSigma. (2024). Safety Data Sheet: this compound analogs. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applied here for Fluorinated Organic protocols). Retrieved from

  • PubChem. (2024). Compound Summary: 4-Fluoro-3-nitrophenyl derivatives. National Library of Medicine. Retrieved from

  • Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • Chemistry Steps. (2021).

    
    ) Mechanisms and Reactivity. Retrieved from 
    

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Fluoro-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. 2-(4-Fluoro-3-nitrophenyl)ethanol is one such compound, whose structural motifs—a fluorinated nitrophenyl ring coupled with an ethanol group—suggest its potential as a valuable intermediate. However, the very features that make it chemically interesting also necessitate a rigorous and informed approach to its handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Anticipated Hazard Profile

Based on aggregated GHS (Globally Harmonized System) data from structurally similar compounds, including other fluoro-nitrophenyl ethanols and anilines, we can project a reliable hazard summary. The presence of the nitro group on the aromatic ring, combined with the fluoro-substituent, are key drivers of its toxicological properties.[1]

Hazard ClassGHS Hazard StatementAnticipated Effect
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may lead to systemic toxicity.[1]
Acute Toxicity, Dermal H312: Harmful in contact with skinThe compound can likely be absorbed through the skin, causing systemic effects.[1]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact is expected to cause redness, itching, and inflammation.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant irritation, pain, and potential damage.[1]
Acute Toxicity, Inhalation H332: Harmful if inhaledInhalation of aerosols or dusts may be toxic.[1]
STOT - Single Exposure H335: May cause respiratory irritationVapors, mists, or dusts can irritate the nose, throat, and lungs.[1]

This table is a synthesis of data from closely related chemical structures and should be considered a proactive assessment. All chemicals of unknown toxicity should be handled with the utmost care.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The principle of causality is key: we choose specific equipment to neutralize the specific routes of exposure—dermal, ocular, and respiratory.

Step 1: Engineering Controls - The First Line of Defense

Before any PPE is donned, engineering controls must be in place.

  • Fume Hood: All work involving this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable. The hood contains vapors and potential aerosols, mitigating the primary risk of respiratory exposure.[2]

Step 2: Dermal Protection - Beyond the Lab Coat

A standard cotton lab coat is insufficient. A layered approach is necessary to prevent skin contact and absorption.

  • Primary Garment: A long-sleeved, flame-retardant lab coat is the minimum requirement.

  • Secondary Barrier (for splash risks): When handling larger quantities (>50 mL) or performing vigorous operations (e.g., extractions, distillations), a chemically resistant apron or coverall should be worn over the lab coat.[2][4]

  • Gloves: Glove selection must be deliberate. Nitrile gloves are a common laboratory choice, but their breakthrough time can be short with certain organic compounds.

    • Recommended Practice: Double-gloving with two pairs of nitrile gloves is a robust strategy. This provides a buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Causality: The nitroaromatic structure suggests the potential for rapid permeation through standard gloves. Check your institution's glove compatibility charts or the manufacturer's data for specific breakthrough times if available. Change gloves immediately if you suspect contamination.[2][4]

Step 3: Ocular Protection - An Impenetrable Shield
  • Chemical Splash Goggles: Standard safety glasses are inadequate as they do not protect against splashes from the sides, top, or bottom. Chemical splash goggles that form a seal around the eyes are mandatory.[2]

  • Face Shield: When there is a significant risk of splashing (e.g., handling bulk quantities, charging a reactor, or quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[2] The face shield protects the entire face from direct contact.

Step 4: Respiratory Protection - When Engineering Controls Are Not Enough

Under normal operating conditions within a fume hood, specific respiratory protection should not be necessary. However, it is critical in non-routine situations:

  • Spill Cleanup: For a significant spill outside of a fume hood, respiratory protection is essential.

  • Equipment Failure: If the fume hood malfunctions, evacuate and do not re-enter without appropriate respiratory gear.

  • Type of Respirator: A full-face respirator with organic vapor/particulate combination cartridges (P100) would be the minimum requirement in such scenarios.[4] For major events, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[4]

Operational Plan: From Benchtop to Disposal

A self-validating protocol anticipates potential failures and builds in safety checks at every stage.

Pre-Operation Checklist
  • Verify Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble All PPE: Have all necessary gloves, goggles, face shield, and lab coat ready before handling the primary container.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2]

  • Prepare a Waste Container: Have a clearly labeled, sealable hazardous waste container ready in the fume hood.[5]

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, goggles, and inner gloves.

  • Transfer to Fume Hood: Transport the sealed container of this compound to the fume hood.

  • Don Outer Gloves: Before opening the container, don your second pair of gloves.

  • Perform Operations: Carefully weigh and transfer the chemical, keeping the container opening and any reaction apparatus deep within the hood.

  • Secure and Clean: Once the operation is complete, securely seal the primary container and any reaction vessels. Decontaminate any surfaces with an appropriate solvent (e.g., ethanol or isopropanol), placing the used wipes into the designated solid waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove your lab coat and face shield (if used). Finally, remove your goggles and inner gloves.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound are considered hazardous waste.[4]

  • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[5]

  • Solid Waste: All contaminated consumables (gloves, pipette tips, paper towels, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container.[5]

  • Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container and dispose of it according to your institution's guidelines.

  • Deactivation: Do not attempt to neutralize or deactivate this compound unless you are following a validated and approved institutional procedure.

Never discharge any amount of this compound or its rinsate down the drain. [6]

Emergency Response: Plan for the Unexpected

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. For a larger spill or any spill outside a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety department immediately.

Visualization of the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 PPE & Control Selection cluster_2 Risk Evaluation Start Handling this compound Assess_Route Primary Route of Exposure? Start->Assess_Route Fume_Hood Work in Fume Hood Assess_Route->Fume_Hood Inhalation Goggles Chemical Splash Goggles Assess_Route->Goggles Ocular Gloves Double Nitrile Gloves Assess_Route->Gloves Dermal Splash_Risk Significant Splash Risk? Fume_Hood->Splash_Risk Goggles->Splash_Risk Lab_Coat Chemically Resistant Lab Coat / Apron Gloves->Lab_Coat Lab_Coat->Splash_Risk Face_Shield Wear Face Shield + Goggles Ventilation_Fail Engineering Control Failure (e.g., Spill Outside Hood)? Face_Shield->Ventilation_Fail Respirator Use Air-Purifying Respirator End End Respirator->End Splash_Risk->Face_Shield Yes Splash_Risk->Ventilation_Fail No Ventilation_Fail->Respirator Yes Ventilation_Fail->End No: Proceed with Caution

Caption: Decision workflow for PPE selection based on exposure routes and risk levels.

References

  • PubChem. Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis- | C10H13FN2O4 | CID 122457. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(4-Fluorophenyl)ethanol. [Link]

  • PubChem. [2-(4-Fluoro-3-nitrophenyl)phenyl]methanol | C13H10FNO3 - PubChem. [Link]

  • Synthonix. 1-(4-Fluoro-3-nitrophenyl)ethanol | 774-86-7. [Link]

  • Zakarian Lab, UCSB. Zakarian Lab Safety Protocol. [Link]

  • Florida State University Department of Chemistry & Biochemistry. Lab Procedure. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.